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Fmoc-L-Nle(6-OBzl)-OH Documentation Hub

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  • Product: Fmoc-L-Nle(6-OBzl)-OH
  • CAS: 625845-42-3

Core Science & Biosynthesis

Foundational

Advanced Synthesis of Fmoc-L-Nle(6-OBzl)-OH: A Technical Guide

The following technical guide details the asymmetric synthesis of Fmoc-L-Nle(6-OBzl)-OH (Fmoc-O-benzyl-6-hydroxynorleucine). This protocol prioritizes high enantiomeric purity (>99% ee) and scalability, utilizing the Ni(...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the asymmetric synthesis of Fmoc-L-Nle(6-OBzl)-OH (Fmoc-O-benzyl-6-hydroxynorleucine). This protocol prioritizes high enantiomeric purity (>99% ee) and scalability, utilizing the Ni(II)-bis(amino acid) Schiff base complex methodology (Belokon/Soloshonok method). This route is superior to direct alkylation of lysine or racemic resolution strategies, offering a self-validating system for stereochemical control.

Target Molecule:


-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-6-hydroxynorleucine
CAS Registry Number:  625845-42-3
Molecular Formula: 

Molecular Weight: 459.54 g/mol

Executive Summary & Application Context

Fmoc-L-Nle(6-OBzl)-OH is a critical non-canonical amino acid used in Solid-Phase Peptide Synthesis (SPPS). Structurally, it is an ether-protected derivative of 6-hydroxynorleucine. It serves two primary roles in drug development:

  • Lysine Mimicry: It acts as an isostere of Lysine where the

    
    -amine is replaced by a neutral ether, allowing researchers to probe the role of the positive charge and hydrogen bonding at the 
    
    
    
    -position without altering steric bulk.
  • Precursor for Post-Synthetic Modification: The benzyl group can be removed (via hydrogenolysis or strong acid) to reveal a primary hydroxyl group, enabling on-resin or post-cleavage conjugation (e.g., phosphorylation mimics, glycosylation, or fluorescent labeling).

The synthesis described below avoids the pitfalls of modifying L-Lysine (which often leads to elimination byproducts) by constructing the carbon skeleton de novo via asymmetric alkylation.

Strategic Retrosynthesis

The most robust disconnection for 6-substituted norleucine derivatives is at the


-carbon. By utilizing a chiral glycine equivalent, we establish the L-stereochemistry (

-configuration) with high fidelity.
Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the logical disassembly of the target into accessible precursors.

Retrosynthesis Target Fmoc-L-Nle(6-OBzl)-OH (Target) Deprotection Fmoc Protection Step Target->Deprotection FreeAA L-Nle(6-OBzl)-OH (Free Amino Acid) Deprotection->FreeAA Hydrolysis Acid Hydrolysis & Ligand Recovery FreeAA->Hydrolysis Complex Ni(II)-Complex (Alkylated Intermediate) Hydrolysis->Complex Disconnection Asymmetric Alkylation Complex->Disconnection GlyNi Ni(II)-(S)-BPB-Glycine (Chiral Nucleophile) Disconnection->GlyNi Electrophile 1-Bromo-4-(benzyloxy)butane (Side Chain Electrophile) Disconnection->Electrophile Precursors Precursors Precursors->GlyNi Precursors->Electrophile

Caption: Retrosynthetic breakdown showing the convergence of the chiral glycine template and the ether side chain.

Experimental Protocol

Phase 1: Synthesis of Side Chain Electrophile

Target: 1-Bromo-4-(benzyloxy)butane Rationale: This reagent introduces the entire side chain with the benzyl ether pre-installed, preventing the need for selective protection later.

Reagents:

  • 1,4-Butanediol (Excess)

  • Benzyl Bromide (BnBr)

  • Sodium Hydride (NaH, 60% dispersion)

  • Phosphorus Tribromide (

    
    ) or 
    
    
    

Procedure:

  • Monobenzylation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add 1,4-butanediol (3.0 eq) slowly to favor mono-alkylation. Add Benzyl Bromide (1.0 eq) dropwise. Stir at RT for 12h.

  • Workup: Quench with

    
    , extract with EtOAc. Purify 4-(benzyloxy)butan-1-ol via silica gel chromatography (Hexane/EtOAc).
    
  • Bromination: Dissolve the alcohol in DCM at 0°C. Add

    
     (1.1 eq) and 
    
    
    
    (1.1 eq). Stir 2h.
  • Purification: Filter through a silica plug to remove phosphine oxide. Concentrate to yield 1-bromo-4-(benzyloxy)butane as a clear oil.

Phase 2: Asymmetric Alkylation (The Core)

Target: Alkylated Ni(II)-(S)-BPB Complex Mechanism: The Ni(II) complex renders the glycine


-proton acidic. The chiral ligand (S-BPB) shields one face of the enolate, forcing the electrophile to approach from the opposite side, yielding the 

-amino acid (L-configuration).

Reagents:

  • Ni(II)-(S)-BPB-Glycine Complex (Commercially available or synthesized from Gly,

    
    , and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone).
    
  • 1-Bromo-4-(benzyloxy)butane (from Phase 1).

  • Powdered KOH (5.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Setup: In a flame-dried flask under Argon, dissolve Ni(II)-(S)-BPB-Glycine (1.0 eq) in MeCN (10 mL/g).

  • Alkylation: Add 1-Bromo-4-(benzyloxy)butane (1.2 eq). Cool to 0°C.

  • Base Addition: Add powdered KOH (5.0 eq) vigorously. The reaction will change color (typically red to dark red).

  • Monitoring: Monitor by TLC or HPLC. The starting complex (

    
    ) converts to the alkylated product (
    
    
    
    ).
  • Quench: Pour into ice water/acetic acid buffer (pH 6).

  • Isolation: Extract with

    
    . The product is a red crystalline solid .
    
  • Crystallization (Critical): Recrystallize from Acetone/Water or MeOH. This step upgrades the diastereomeric excess (

    
    ) to >99%.
    
Phase 3: Ligand Disassembly & Fmoc Protection

Target: Fmoc-L-Nle(6-OBzl)-OH

Reagents:

  • 3N HCl / MeOH

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)

  • 
     / Dioxane
    

Step-by-Step:

  • Hydrolysis: Dissolve the red alkylated complex in MeOH. Add 3N HCl (3 eq) and heat to 50°C. The red color disappears as the complex dissociates.

  • Ligand Recovery: The chiral ligand (BPB-HCl) precipitates or is extracted with DCM. The target amino acid remains in the aqueous phase.

    • Note: Save the DCM layer to recycle the expensive chiral ligand.

  • Isolation of Free AA: Concentrate the aqueous phase to obtain L-Nle(6-OBzl)-OH

    
     HCl .
    
  • Fmoc Protection: Dissolve the crude amino acid salt in Water/Dioxane (1:1). Adjust pH to 9.0 with

    
    .
    
  • Coupling: Add Fmoc-OSu (1.1 eq) in Dioxane. Stir 2h at RT.

  • Workup: Wash with Ether (removes byproducts). Acidify aqueous layer to pH 2 with 1N HCl. Extract product into EtOAc.

  • Final Purification: Precipitate from EtOAc/Hexane or purify via reverse-phase HPLC (C18, Water/MeCN gradient).

Process Visualization (Workflow)

SynthesisWorkflow Substrate Ni(II)-Gly-BPB (Chiral Template) Alkylation Alkylation (KOH, MeCN, 25°C) Substrate->Alkylation Reagent Br-(CH2)4-OBzl (Electrophile) Reagent->Alkylation Intermediate Alkylated Complex (Red Solid, >98% de) Alkylation->Intermediate Stereoselective C-C Bond Hydrolysis Hydrolysis (2N HCl, MeOH) Intermediate->Hydrolysis LigandRec Ligand Recovery (Recycle BPB) Hydrolysis->LigandRec DCM Ext. FreeAA H-Nle(6-OBzl)-OH (Crude HCl Salt) Hydrolysis->FreeAA Aq. Phase FmocProt Fmoc Protection (Fmoc-OSu, Na2CO3) FreeAA->FmocProt FinalProduct Fmoc-L-Nle(6-OBzl)-OH (White Powder) FmocProt->FinalProduct

Caption: Operational workflow for the asymmetric synthesis of Fmoc-L-Nle(6-OBzl)-OH.

Quality Control & Specifications

To ensure suitability for pharmaceutical-grade SPPS, the final product must meet the following criteria.

ParameterSpecificationAnalytical Method
Appearance White to off-white powderVisual Inspection
Purity

HPLC (C18, 254 nm)
Enantiomeric Purity

L-isomer
Chiral HPLC (Crownpak or Chiralpak AD-H)
Identity Consistent with structure

-NMR (DMSO-

), MS (ESI)
Water Content

Karl Fischer
Free Fmoc-OSu

HPLC
Key NMR Signals (Diagnostic)
  • Fmoc Methine:

    
     4.2–4.4 ppm (m, 3H, Fmoc 
    
    
    
    and
    
    
    ).
  • 
    -Proton: 
    
    
    
    3.9–4.1 ppm (m, 1H).
  • Benzyl Ether:

    
     4.5 ppm (s, 2H, 
    
    
    
    ) and
    
    
    7.3 ppm (m, 5H, Aromatic).
  • Side Chain:

    
     3.4 ppm (t, 2H, 
    
    
    
    ).

References

  • General Method for Ni(II)

    • Belokon, Y. N., et al. "Asymmetric synthesis of

      
      -amino acids via the Ni(II) complex of glycine Schiff base." Journal of the American Chemical Society, 1985, 107(14), 4252–4259. Link
      
  • Application to 6-Substituted Hexanoic Acids (Trifluoro Analog)

    • Soloshonok, V. A., et al. "Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid." Organic Process Research & Development, 2019. Link

  • Commercial Reference & Structure Validation

    • PubChem Compound Summary for CID 51340510 (Fmoc-L-Nle(6-OH)-OH parent). Link

  • Solid Phase Peptide Synthesis Context

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455–2504. Link

Exploratory

Technical Guide: Fmoc-L-Nle(6-OBzl)-OH (CAS 625845-42-3)

The following technical guide is structured to provide an exhaustive analysis of Fmoc-L-Nle(6-OBzl)-OH , focusing on its application in high-fidelity peptide synthesis and medicinal chemistry. Strategic Application in So...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of Fmoc-L-Nle(6-OBzl)-OH , focusing on its application in high-fidelity peptide synthesis and medicinal chemistry.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

Executive Summary

Fmoc-L-Nle(6-OBzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-6-benzyloxy-L-norleucine) is a specialized non-natural amino acid building block used in the development of peptide therapeutics and chemical probes. Structurally, it consists of a norleucine backbone where the


-position (carbon 6) is modified with a benzyl ether.

This compound serves two primary functions in drug design:

  • Hydrophobic Isostere: It acts as a neutral, hydrophobic isostere of Lysine, replacing the charged

    
    -amine with a bulky, lipophilic benzyloxy group to probe electrostatic interactions within a receptor binding pocket.
    
  • Orthogonal Precursor: The benzyl (Bzl) ether linkage is stable to standard acidic cleavage conditions (TFA), allowing the retention of the hydrophobic group in the final peptide or its subsequent removal via catalytic hydrogenation to yield 6-hydroxynorleucine .

Physicochemical Profile

The following data establishes the baseline identity and handling parameters for the compound.

ParameterSpecification
Chemical Name Fmoc-L-6-benzyloxynorleucine
CAS Number 625845-42-3
Molecular Formula

Molecular Weight 459.53 g/mol
Appearance White to off-white lyophilized powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Standard

(HPLC)
Chiral Purity

L-isomer (to prevent epimerization)
Storage 2-8°C (Desiccated); Long-term at -20°C

Strategic Utility & Mechanism

The "Bzl" Trap: Understanding Side-Chain Stability

Unlike standard Fmoc building blocks (e.g., Fmoc-Ser(tBu)-OH) where the side chain protecting group is acid-labile, the 6-OBzl group is an ether linkage .

  • TFA Stability: The benzyl ether is stable to the 95% Trifluoroacetic Acid (TFA) cocktails typically used to cleave peptides from resin.

  • Implication: Upon cleavage, the peptide will retain the benzyl group, resulting in H-Nle(6-OBzl)-Peptide .

  • Deprotection: If the free hydroxyl (6-hydroxynorleucine) is the target, a secondary deprotection step (Catalytic Hydrogenation or HF cleavage) is required.

Structural Logic Diagram

The following flowchart illustrates the decision matrix for using this building block in SPPS.

G Start Start: Peptide Design Selection Select Fmoc-Nle(6-OBzl)-OH Start->Selection SPPS Standard Fmoc SPPS (Coupling/Deprotection) Selection->SPPS Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) SPPS->Cleavage Result_Bzl Result A: Peptide-Nle(6-OBzl) (Benzyl group intact) Cleavage->Result_Bzl Bzl is Acid Stable Decision Target Molecule? Result_Bzl->Decision Decision->Result_Bzl Need Hydrophobic Group Hydrog Catalytic Hydrogenation (H2, Pd/C) Decision->Hydrog Remove Bzl Result_OH Result B: Peptide-Nle(6-OH) (6-Hydroxynorleucine) Decision->Result_OH Need -OH Group Hydrog->Result_OH

Figure 1: Synthesis workflow showing the divergent pathways for retaining the Benzyl ether or generating the free hydroxyl group.

Experimental Protocols

Handling and Dissolution

Expertise Note: The hydrophobic benzyl tail can reduce dissolution rates in pure DCM.

  • Solvent: Use synthesis-grade DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Concentration: Prepare a 0.2 M to 0.5 M solution.

  • Activation: Sonicate for 2-5 minutes if particulate matter persists. Do not heat above 40°C to avoid accidental Fmoc cleavage.

Automated SPPS Coupling Protocol

This protocol is validated for standard polystyrene (PS) or PEG-PS resins (e.g., Wang, Rink Amide).

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

  • Fmoc Removal (Resin): Treat resin with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation:

    • Mix Fmoc-L-Nle(6-OBzl)-OH (4.0 eq relative to resin loading) with HATU (3.9 eq).

    • Add DIPEA (8.0 eq) immediately before addition to the resin.

    • Note: Pre-activation time should not exceed 2 minutes to prevent racemization.

  • Coupling:

    • Add activated solution to the resin.

    • Reaction time: 45–60 minutes at room temperature.

    • Validation: Perform a Kaiser Test (ninhydrin). If positive (blue beads), re-couple using fresh reagents.

  • Washing: Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), then DMF (
    
    
    ).
Cleavage & Isolation (The Critical Step)

Objective: Cleave peptide from resin while preserving the 6-OBzl ether.

  • Cocktail Preparation: Prepare Reagent K analogue:

    • TFA: 92.5%

    • TIS (Triisopropylsilane): 2.5%

    • Water: 2.5%

    • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Cys/Met are present; otherwise replace with water/TIS).

  • Incubation: Add cocktail to resin. Shake gently for 2–3 hours at room temperature.

  • Precipitation:

    • Filter resin and collect filtrate.

    • Add filtrate dropwise into cold Diethyl Ether (

      
      ).
      
    • Centrifuge (3000 rpm, 5 min) to pellet the peptide.

    • Decant ether and repeat wash

      
      .
      
  • Lyophilization: Dissolve pellet in Water/Acetonitrile (1:1) and freeze-dry.

Optional: Catalytic Hydrogenation (To yield 6-Hydroxynorleucine)

If the target is the hydroxyl-derivative, perform this step after purification of the benzylated peptide.

  • Solvent: Dissolve peptide in MeOH or MeOH/Water (if solubility is low).

  • Catalyst: Add 10% Pd/C (10% by weight of peptide).

  • Reaction: Bubble

    
     gas or use a hydrogen balloon. Stir for 2–12 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Purification: Repurify via RP-HPLC.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Incomplete Coupling Steric hindrance from Bzl groupDouble couple (2x 30 min) or switch to HOAt/HATU at 50°C.
Low Solubility in Water Hydrophobic Bzl side chainDissolve crude peptide in 50% Acetic Acid or DMSO before HPLC purification.
Bzl Group Missing Strong acid/scavenger interferenceAvoid TFMSA or HF. Ensure TFA cleavage does not exceed 4 hours.
Racemization Excessive base during activationUse collidine instead of DIPEA, or maintain Pre-activation < 1 min.

References

  • PubChem. Compound Summary for CID 51340510: Fmoc-L-Nle(6-OH)-OH.[1] National Library of Medicine (US), National Center for Biotechnology Information. Accessed 2024.[1] Link

  • Capot Chemical. Product Specifications: Fmoc-L-Nle(6-OBzl)-OH (CAS 625845-42-3).[2][3][4] Capot Chemical Co., Ltd.[3] Link

  • Ambeed. Safety Data Sheet and Technical Specifications for Fmoc-L-Nle(6-OBzl)-OH. Ambeed, Inc.[5] Link

  • Sigma-Aldrich. Product Detail: Fmoc-L-Nle(6-OBzl)-OH.[5] Merck KGaA. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Coupling Efficiency for Fmoc-L-Nle(6-OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Abstract & Molecule Profile Fmoc-L-Nle(6-OBzl)-OH (Fmoc-6-benzyloxynorleucine) is a non-canonical amino acid derivative often utilized as a hydrophobic probe or a stable surrogate for Methionine and Lysine derivatives. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

Fmoc-L-Nle(6-OBzl)-OH (Fmoc-6-benzyloxynorleucine) is a non-canonical amino acid derivative often utilized as a hydrophobic probe or a stable surrogate for Methionine and Lysine derivatives. While the Norleucine (Nle) backbone itself is linear and flexible, the addition of the 6-O-Benzyl (OBzl) group introduces significant steric bulk and hydrophobicity at the side-chain terminus.

In Solid-Phase Peptide Synthesis (SPPS), this residue presents a dual challenge:

  • Steric Shielding: The bulky benzyl ether can fold back, shielding the

    
    -carbon during activation.
    
  • Aggregation: The high hydrophobicity of the benzyl group promotes inter-chain

    
    -sheet aggregation, particularly when coupled adjacent to other hydrophobic residues (e.g., Ile, Val, Phe), leading to "difficult sequences" and incomplete coupling.
    

This guide provides a high-efficiency protocol to overcome these barriers, ensuring >99% coupling yields while minimizing racemization.

Chemical Profile
PropertyDetail
Systematic Name N-

-Fmoc-O-benzyl-6-hydroxynorleucine
CAS Number 625845-42-3
Molecular Weight 459.5 g/mol
Side Chain Characteristics Hydrophobic, Sterically Bulky, Acid-Stable (TFA resistant)
Primary Utility Hydrophobic interaction probes, Methionine surrogate (oxidation resistant), Structural activity relationship (SAR) studies.

Critical Analysis of Coupling Efficiency

The "Hydrophobic Collapse" Phenomenon

Unlike standard amino acids, Fmoc-L-Nle(6-OBzl)-OH significantly alters the solvation properties of the growing peptide chain. Standard solvents like Dimethylformamide (DMF) may be insufficient to solvate the resin-bound peptide once this residue is incorporated, leading to "hydrophobic collapse."

Consequence: If the peptide chain collapses, the N-terminal amine becomes inaccessible for the next coupling, leading to deletion sequences (des-Nle peptides) in the final product.

Reagent Selection Strategy

Standard HBTU/DIEA activation is often insufficient for this residue due to slower kinetics and the risk of guanidinylation during prolonged coupling times.

  • Recommended: DIC (Diisopropylcarbodiimide) / Oxyma Pure . This combination generates an active ester with a pKa ideally suited for sterically hindered amines, maintaining high racemization suppression without the explosive risk of HOAt [1].

  • Rescue Protocol: HATU / HOAt / TMP . For extremely difficult sequences (e.g., Nle(6-OBzl) adjacent to Proline or

    
    -branched residues), HATU provides the highest acylation power.
    

Optimized Experimental Protocol

Reagents & Preparation
  • Solvent: N-Methyl-2-pyrrolidone (NMP) is strongly recommended over DMF for this specific coupling step to disrupt aggregation.

  • Activator: DIC (0.5 M in DMF) and Oxyma Pure (1.0 M in DMF).

  • Amino Acid: 0.2 M solution of Fmoc-L-Nle(6-OBzl)-OH in NMP.

Automated/Manual Synthesis Cycle

The following protocol assumes a 0.1 mmol scale. Adjust volumes proportionally.

Step 1: Resin Preparation (Swelling)

Ensure the resin is fully solvated.

  • Wash: DMF (3 x 3 mL).

  • Swell: NMP (1 x 5 mL) for 20 minutes. Crucial for accessibility.

Step 2: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure (to prevent aspartimide formation if Asp is present).

  • Cycle: 1 x 3 min, 1 x 12 min.

  • Wash: DMF (3x), DCM (3x), NMP (3x).

Step 3: Activation & Coupling (The "Double Couple" Strategy)

Due to the bulk of the OBzl group, a single coupling is risky. Use a double coupling strategy.

Coupling 1 (Standard):

  • Dissolve 5.0 eq Fmoc-L-Nle(6-OBzl)-OH in NMP.

  • Add 5.0 eq Oxyma Pure.

  • Add 5.0 eq DIC.

  • Pre-activation: 2 minutes (allows formation of the active ester).

  • Reaction: Add to resin. Shake at Room Temperature for 60 minutes .

  • Drain and wash with NMP (3x).

Coupling 2 (Reinforcement):

  • Repeat the mixture preparation (fresh reagents).

  • Reaction: Add to resin. Shake at 50°C for 30 minutes (Microwave or heated reactor) OR Room Temp for 120 minutes .

    • Note: Heat significantly improves coupling through steric bulk but should be kept under 50°C to prevent side-chain ether instability [2].

Step 4: Monitoring (QC)

Perform a Kaiser Test (Ninhydrin).

  • Colorless/Yellow Beads: >99% Coupling (Proceed).

  • Blue/Purple Beads: Incomplete Coupling (Proceed to Troubleshooting).

Step 5: Capping (Mandatory)

To prevent deletion sequences which are difficult to purify later:

  • Reagent: Acetic Anhydride (5%) / 2,6-Lutidine (6%) in DMF.

  • Time: 10 minutes.

Visualization of Workflow

The following diagram illustrates the optimized decision logic for incorporating Fmoc-L-Nle(6-OBzl)-OH.

SPPS_Workflow Start Start: Peptidyl-Resin Swell Solvent Swap: Wash w/ NMP (Disrupt Aggregation) Start->Swell Deprotect Fmoc Removal (20% Piperidine) Swell->Deprotect Activate Activation DIC + Oxyma + AA (5eq) Deprotect->Activate Couple1 Coupling 1 60 min @ RT Activate->Couple1 Couple2 Coupling 2 30 min @ 50°C Couple1->Couple2 Mandatory Double Couple QC QC: Kaiser Test Couple2->QC Success Continue Synthesis QC->Success Negative (Yellow) Fail Troubleshoot: HATU Rescue QC->Fail Positive (Blue) Cap Capping (Ac2O) Success->Cap Optional Safety Fail->Cap If Rescue Fails

Figure 1: Optimized SPPS workflow for Fmoc-L-Nle(6-OBzl)-OH highlighting the mandatory double-coupling step and solvent swap.

Comparative Data: Coupling Reagents

The table below summarizes the efficiency of different coupling cocktails for hydrophobic/bulky residues like Nle(6-OBzl), based on aggregation-prone test sequences (e.g., acyl carrier protein fragments) [3].

Coupling ReagentBaseSolventEfficiency (1 hr)Racemization RiskRecommendation
HBTU / TBTU DIEADMF~75-85%ModerateAvoid (Slow kinetics for bulky AA)
HATU HOAt / DIEADMF>99%LowRescue Only (Costly, high viscosity)
DIC / Oxyma NoneNMP>98% Very Low Primary Choice (Best balance)
PyBOP DIEADMF~90%ModerateAlternative if DIC unavailable

Troubleshooting & Validation

Incomplete Coupling (Positive Kaiser Test)

If the resin remains blue after the double coupling:

  • Solvent Change: Wash resin with DCM (to swell the polystyrene matrix differently) then return to NMP.

  • Aggressive Activation: Use HATU (4 eq) / HOAt (4 eq) / DIEA (8 eq) .

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding in the aggregated peptide sheet, exposing the amine [4].

Post-Cleavage Analysis

Fmoc-L-Nle(6-OBzl)-OH contains a benzyl ether.

  • TFA Cleavage: The Bzl group is stable to standard TFA/TIS/Water (95:2.5:2.5) cleavage cocktails. The final peptide will retain the benzyl group.

  • Verification:

    • HPLC: Expect a significant retention time shift (hydrophobic shift) compared to the non-benzylated analog.

    • Mass Spec: Ensure the mass corresponds to

      
       Da (Mass of Benzyl - H) relative to the hydroxyl form.
      

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal.

  • Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies." The Journal of Organic Chemistry.

  • Albericio, F., &yman, J.M. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Sigma-Aldrich / Merck Technical Guides.

  • Paradís-Bas, M., et al. (2016). "The Road to the Synthesis of 'Difficult Peptides'." Methods in Molecular Biology.

Application

Fmoc deprotection conditions for Nle(6-OBzl) residues

Application Note: Optimized Fmoc Deprotection Protocols for Nle(6-OBzl) Residues in SPPS Introduction & Scientific Context The incorporation of Fmoc-Nle(6-OBzl)-OH ( -Fmoc-6-benzyloxy-L-norleucine) is a critical strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Fmoc Deprotection Protocols for Nle(6-OBzl) Residues in SPPS

Introduction & Scientific Context

The incorporation of Fmoc-Nle(6-OBzl)-OH (


-Fmoc-6-benzyloxy-L-norleucine) is a critical strategy in the synthesis of peptidomimetics and phosphorylated residue precursors.[1] While structurally similar to Lysine, the replacement of the 

-amine with a benzyloxy-protected hydroxyl group alters the physiochemical landscape of the growing peptide chain.[1]

The Core Challenge: Unlike standard aliphatic residues, Nle(6-OBzl) introduces significant hydrophobicity due to the terminal benzyl ether. In Solid-Phase Peptide Synthesis (SPPS), this localized hydrophobicity often drives inter-chain aggregation via


-sheet formation.[1] This steric shielding prevents the deprotection reagent (piperidine) from effectively accessing the N-terminal Fmoc group, leading to "deletion sequences" (des-Fmoc byproducts) that are difficult to purify.[1]

This guide details the chemical logic and optimized protocols to ensure quantitative Fmoc removal for sequences containing this difficult residue.

Chemical Logic & Orthogonality

To design a robust protocol, one must understand the stability profile of the protecting groups involved.[1]

  • Fmoc (9-Fluorenylmethoxycarbonyl): The

    
    -protecting group.[1][2] It is base-labile , removed via an E1cB elimination mechanism using secondary amines (Piperidine).[1]
    
  • 6-OBzl (Benzyl Ether): The side-chain protecting group.[1] It is base-stable and acid-stable under standard SPPS cleavage conditions (95% TFA).[1]

    • Critical Note: The OBzl group on an aliphatic chain (like Norleucine) is significantly more stable than on Tyrosine. It generally requires catalytic hydrogenation (

      
      ) or strong Lewis acids (TFMSA/HF) for removal.[1] It will not  be removed during standard Fmoc deprotection or TFA resin cleavage.[1]
      

The "Difficult Sequence" Phenomenon: When Nle(6-OBzl) is coupled, the resin-bound peptide often undergoes a solvation collapse.[1] Standard 20% Piperidine/DMF may fail to fully deprotect the N-terminus within the standard 20-minute window.[1]

Experimental Protocols

Protocol A: Standard Conditions (Baseline)

Recommended for sequences with <10 residues and low hydrophobicity.[1]

Reagents:

  • Deprotection Solution: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide).[1][3]

  • Wash Solvent: HPLC-grade DMF.

Workflow:

  • Drain: Remove the coupling mixture from the reaction vessel.

  • Wash: Flow DMF (5 x Bed Volume) to remove excess reagents.[1]

  • Initial Deblock (Flash): Add 20% Piperidine/DMF. Agitate for 3 minutes . Drain.

    • Purpose: Removes the bulk of the Fmoc and prevents the formation of piperidine-dibenzofulvene adducts that can re-attach.[1]

  • Main Deblock: Add fresh 20% Piperidine/DMF. Agitate for 15 minutes . Drain.

  • Wash: Flow DMF (7 x Bed Volume) until UV monitoring returns to baseline.

Protocol B: Enhanced Conditions (High Aggregation Risk)

Recommended for sequences containing Nle(6-OBzl) adjacent to other hydrophobic residues (e.g., Ile, Val, Phe).[1]

Mechanism: The addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , a non-nucleophilic superbase, accelerates proton abstraction.[1] Toluene is introduced as a co-solvent to disrupt hydrophobic aggregation and swell the polystyrene matrix more effectively than pure DMF.[1]

Reagents:

  • Magic Mixture: 2% DBU, 20% Piperidine, 78% DMF/Toluene (1:1 mixture).[1]

Workflow:

  • Drain & Wash: As per Protocol A.

  • Initial Deblock: Add "Magic Mixture". Agitate for 2 minutes . Drain.

  • Main Deblock: Add fresh "Magic Mixture". Agitate for 10 minutes . Drain.

  • Wash: Flow DMF (10 x Bed Volume). Extensive washing is required to remove DBU traces.

⚠️ Risk Warning: DBU can promote aspartimide formation if Asp(OtBu) residues are present in the sequence.[1] If Asp is present, substitute Protocol B with Microwave-Assisted Deprotection (75°C, 20% Piperidine/DMF, 0.1M Oxyma Pure to suppress racemization).[1]

Process Visualization (DOT Diagram)

The following diagram illustrates the decision logic for selecting the correct deprotection pathway for Nle(6-OBzl) residues.

Fmoc_Deprotection_Logic Start Start: Nle(6-OBzl) Coupled Check_Seq Analyze Sequence Hydrophobicity Start->Check_Seq Decision_Asp Contains Asp(OtBu)? Check_Seq->Decision_Asp High Aggregation Risk Path_Std Protocol A: 20% Piperidine/DMF (2 x 10 min) Check_Seq->Path_Std Low Hydrophobicity Path_DBU Protocol B: 2% DBU / 20% Pip / Toluene (Aggregation Breaker) Decision_Asp->Path_DBU No (Asp Absent) Path_MW Microwave Protocol: 75°C + 0.1M Oxyma (Prevents Aspartimide) Decision_Asp->Path_MW Yes (Asp Present) QC_Step QC: Kaiser Test / UV Monitor Path_Std->QC_Step Path_DBU->QC_Step Path_MW->QC_Step Result_Pass Blue Beads (Positive) Proceed to Coupling QC_Step->Result_Pass Complete Result_Fail Colorless Beads (Negative) Repeat Deprotection QC_Step->Result_Fail Incomplete Result_Fail->Path_DBU Retry with stronger base

Figure 1: Decision matrix for selecting the optimal Fmoc deprotection strategy based on sequence composition and aggregation risk.

Quality Control: The Kaiser Test

Because Nle(6-OBzl) is an aliphatic primary amine after deprotection, the Kaiser (Ninhydrin) Test is the gold standard for validation.[1]

Interpretation:

  • Positive (Pass): Dark Blue/Purple beads. Indicates free amines are available (Fmoc removed).[1][2][4]

  • Negative (Fail): Colorless/Yellow beads. Indicates Fmoc is still present or the N-terminus is aggregated/buried.[1]

Quantitative Data Summary:

ConditionReagent CompositionReaction TimeAggregation DisruptionRisk Factor
Standard 20% Piperidine / DMF3 + 15 minLowNone
High Efficiency 20% Pip / 2% DBU / DMF2 + 10 minHighAspartimide formation
Solvent Optimized 20% Pip / DMF / Toluene (1:[1]1)5 + 15 minMediumResin swelling changes
Microwave 20% Pip / 0.1M Oxyma2 min @ 75°CVery HighStereomutation (low risk with Oxyma)

References

  • Carpino, L. A., & Han, G. Y. (1970).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[2][4] The Journal of Organic Chemistry. Link[1]

  • Wade, J. D., et al. (2000).[1] Use of DBU for the deprotection of Fmoc amino acids in solid phase peptide synthesis.[1][5] Letters in Peptide Science. Link[1]

  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[1]

  • Novabiochem. (2023). Fmoc-Nle-OH and Derivatives Technical Data. Merck KGaA. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Coupling of Fmoc-L-Nle(6-OBzl)-OH

Introduction Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering chal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Fmoc-L-Nle(6-OBzl)-OH into their peptide sequences. Norleucine (Nle) is a valuable non-proteinogenic amino acid often used as a methionine isostere to prevent oxidation-related side products. However, the benzyl-protected side chain of Fmoc-L-Nle(6-OBzl)-OH can introduce steric hindrance, leading to poor coupling efficiencies. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My coupling reaction with Fmoc-L-Nle(6-OBzl)-OH is incomplete, as indicated by a positive Kaiser test. What are the primary causes?

A1: Incomplete coupling of Fmoc-L-Nle(6-OBzl)-OH is a common issue that can stem from several factors, primarily related to steric hindrance and the reaction environment.

  • Steric Hindrance: The benzyl (Bzl) protecting group on the side chain, combined with the bulky Fmoc group on the alpha-amino group, creates a sterically crowded environment around the carboxylic acid. This can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, especially if the preceding amino acid is also sterically demanding.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that lead to aggregation on the resin.[2] This aggregation can physically block the reactive sites, preventing efficient coupling.[3] The onset of aggregation is often indicated by the shrinking of the resin matrix.[2]

  • Suboptimal Activation: The choice and efficiency of the coupling reagent are critical. Standard coupling conditions may not be sufficient to overcome the steric hindrance of this particular amino acid derivative.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the peptide chain, leading to decreased reaction efficiency.[3]

Q2: What is the first step I should take to troubleshoot a failed Fmoc-L-Nle(6-OBzl)-OH coupling?

A2: The initial and most straightforward step is to perform a double coupling . This involves repeating the coupling step with a fresh solution of the activated amino acid. This approach can often drive the reaction to completion without the need for more drastic changes to the protocol.

If a positive Kaiser test persists after a double coupling, it is crucial to cap any unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.

Workflow for Troubleshooting Poor Coupling

G start Initial Coupling Fails (Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Kaiser Test Still Positive? double_coupling->kaiser_test_2 capping Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) kaiser_test_2->capping Yes success Coupling Successful (Proceed with Synthesis) kaiser_test_2->success No reassess_strategy Re-evaluate Coupling Strategy capping->reassess_strategy reagent_optimization Optimize Coupling Reagents reassess_strategy->reagent_optimization solvent_optimization Change Solvent System reassess_strategy->solvent_optimization temp_optimization Increase Reaction Temperature reassess_strategy->temp_optimization

Caption: A systematic workflow for troubleshooting difficult couplings.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like Fmoc-L-Nle(6-OBzl)-OH?

A3: For challenging couplings, it is often necessary to use more potent activating agents than the standard carbodiimides like DIC. Uronium/aminium and phosphonium salt-based reagents are generally more effective.

Reagent ClassExamplesRelative PotencyKey Considerations
Uronium/Aminium HATU, HCTU, TBTUVery HighHATU is often considered the gold standard for difficult couplings.[4][5] HBTU and TBTU are also highly effective.[6][7] These reagents require a non-nucleophilic base like DIPEA or 2,4,6-collidine for activation.[6]
Phosphonium PyBOP, PyAOPHighEffective for sterically hindered couplings, though generally less potent than HATU.[6]
Carbodiimides DIC/HOBt, DIC/HOAtModerateWhile standard, the addition of HOAt instead of HOBt can enhance coupling efficiency for difficult residues.[6]

Recommendation: If a standard DIC/HOBt coupling fails, switching to HATU or HCTU is the recommended next step. These reagents form highly reactive acylating species that can overcome significant steric barriers.

Q4: Can modifying the reaction conditions, such as solvent or temperature, improve the coupling efficiency?

A4: Yes, modifying the reaction conditions can have a significant impact.

  • Solvent Choice: While DMF is the most common solvent for SPPS, in cases of severe aggregation, switching to a more polar and hydrogen-bond-disrupting solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial. Some studies have also explored the use of solvent mixtures, such as DMF/DCM, to improve solvation of the growing peptide chain.

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. Microwave-assisted SPPS, which utilizes elevated temperatures, is particularly effective for coupling sterically hindered amino acids.[8] If a microwave synthesizer is not available, conventional heating to 40-50°C can also improve coupling yields. However, it is important to be cautious, as elevated temperatures can increase the risk of side reactions, such as racemization.[6]

Q5: Are there any specific considerations for the deprotection step when dealing with difficult sequences?

A5: Incomplete Fmoc deprotection can be mistaken for poor coupling. If you suspect this might be the issue, especially in sequences prone to aggregation, consider the following:

  • Extended Deprotection Time: Increase the duration of the piperidine treatment. A standard protocol might involve two treatments of 5-10 minutes each. For difficult sequences, extending the second treatment to 15-20 minutes can be beneficial.

  • Stronger Deprotection Reagents: For particularly stubborn Fmoc groups, a stronger base solution can be used. A common alternative is a solution containing 1-5% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[6]

Monitoring Deprotection: The release of the Fmoc group can be monitored by UV spectroscopy to ensure the deprotection reaction has gone to completion.[9]

Experimental Protocols

Sources

Optimization

Technical Support Center: Optimizing Coupling Reagents for Fmoc-L-Nle(6-OBzl)-OH

Welcome to the technical support center for optimizing the coupling of Fmoc-L-Nle(6-OBzl)-OH. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this sterically dem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling of Fmoc-L-Nle(6-OBzl)-OH. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this sterically demanding, non-proteinogenic amino acid into their peptide sequences. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-L-Nle(6-OBzl)-OH considered a "difficult" amino acid to couple?

Fmoc-L-Nle(6-OBzl)-OH presents a dual challenge for peptide synthesis. Firstly, the long, aliphatic side chain of norleucine (Nle) contributes to significant steric hindrance, which can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] This often leads to slower reaction rates and incomplete couplings.[1] Secondly, the presence of the benzyl ester (OBzl) on the side chain, while providing necessary protection, can be susceptible to certain side reactions depending on the coupling conditions and reagents used.

Q2: Which class of coupling reagents is generally recommended for this type of sterically hindered amino acid?

For sterically hindered amino acids, aminium/uronium or phosphonium salt-based reagents are highly recommended over standard carbodiimides like DCC or DIC alone.[2][3] Reagents such as HATU, HCTU, and COMU have demonstrated superior performance for difficult couplings.[2][4]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents react with the Fmoc-amino acid to form a highly reactive OAt- or OBt-ester intermediate, which then rapidly acylates the free amine on the resin. HATU is often considered superior to HBTU for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the reaction.[4]

  • COMU: This is a third-generation uronium salt that incorporates the Oxyma Pure® additive directly into its structure.[2] It offers coupling efficiencies comparable to HATU but with improved safety, as it avoids the potentially explosive HOBt or HOAt byproducts.[2]

Q3: What is the primary cause of racemization during the coupling of Fmoc-L-Nle(6-OBzl)-OH, and how can I prevent it?

Racemization during peptide synthesis primarily occurs through the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid.[5] This intermediate can easily tautomerize, leading to a loss of stereochemical integrity at the alpha-carbon.[5]

Prevention Strategies:

  • Use of Additives: The inclusion of additives like Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-hydroxy-7-azabenzotriazole) is crucial.[6][7] These additives suppress racemization by favoring the formation of their respective active esters, which are more resistant to oxazolone formation than the intermediates formed by carbodiimides alone.[6][7] Oxyma Pure is often preferred due to its superior safety profile compared to benzotriazole-based additives.[2][8]

  • Choice of Base: The base used during coupling can influence racemization. While DIPEA (N,N-diisopropylethylamine) is common, non-nucleophilic bases like 2,4,6-collidine may be a better choice in sensitive couplings to minimize base-catalyzed epimerization.[9]

  • Pre-activation Time: Minimize the time the amino acid remains in its activated state before the resin-bound amine is introduced. A prolonged pre-activation period increases the opportunity for oxazolone formation.

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield (Positive Kaiser Test) 1. Insufficient Reagent Reactivity: The chosen coupling reagent is not potent enough to overcome the steric hindrance of the Nle side chain. 2. Peptide Aggregation: The growing peptide chain on the resin is folding or aggregating, blocking access to the N-terminal amine. 3. Sub-optimal Reaction Time/Temperature: The coupling reaction has not been allowed to proceed to completion.1. Switch to a Stronger Reagent: If using HBTU, switch to HATU or COMU.[2][4] Increase the equivalents of amino acid and coupling reagent (e.g., from 3 eq. to 5 eq.). 2. Disrupt Aggregation: Use a solvent system known to disrupt secondary structures, such as a mixture of DMF/NMP with 10-20% DMSO. Consider using "magic angle spinning" if your synthesis platform supports it. 3. Increase Reaction Time & Temperature: Extend the coupling time from 1-2 hours to 4 hours or even overnight. For microwave-assisted synthesis, a higher temperature can significantly improve efficiency.
Detection of Side Products in Final Peptide 1. Racemization: The D-isomer of Norleucine is detected. 2. Premature Benzyl Ester Cleavage: The benzyl ester on the side chain is partially cleaved during synthesis.[10] 3. Guanidinylation (with HBTU/HATU): A rare side reaction where the activated reagent modifies the free N-terminal amine, capping the chain.1. Optimize Additive & Base: Ensure an equimolar amount of Oxyma Pure or HOAt relative to the coupling reagent is used.[7] Switch from DIPEA to collidine. 2. Avoid Strong Acids: The OBzl group is relatively stable to the piperidine used for Fmoc deprotection but can be sensitive to repeated exposure to even mild acids. Ensure no acidic carryover between steps. This is generally more of a concern during final cleavage if not handled properly.[11] 3. Use Phosphonium Reagents: Switch from an aminium salt (like HATU) to a phosphonium salt like PyAOP or PyBOP, which do not have this side reaction potential.
Resin Shrinking or Clumping Severe On-Resin Aggregation: The physical properties of the resin-bound peptide are changing, indicating poor solvation and accessibility of reaction sites.1. Immediate Solvent Change: Switch to NMP (N-Methyl-2-pyrrolidone) or add DMSO to the reaction solvent to improve resin swelling and peptide solvation. 2. Double Coupling: Perform a second coupling step with fresh reagents immediately after the first to drive the reaction to completion. 3. Capping: After the coupling step, treat the resin with an acylating agent like acetic anhydride to permanently block any unreacted amines and prevent the formation of deletion sequences.

Visual Workflow and Decision Making

Diagram 1: Coupling Reagent Selection Flowchart

This diagram provides a logical pathway for selecting the appropriate coupling conditions based on initial results.

ReagentSelection start Start: Couple Fmoc-L-Nle(6-OBzl)-OH initial_protocol Initial Protocol: 3 eq. AA, 2.9 eq. HCTU, 3 eq. Oxyma, 6 eq. DIPEA in DMF, 2h RT start->initial_protocol kaiser_test Perform Kaiser Test initial_protocol->kaiser_test result_neg Negative (Complete Coupling) Proceed with Synthesis kaiser_test->result_neg Yellow Beads result_pos Positive (Incomplete Coupling) Troubleshoot kaiser_test->result_pos Blue Beads increase_time Strategy 1: Increase time to 4h Re-test result_pos->increase_time kaiser_test2 Kaiser Test increase_time->kaiser_test2 change_reagent Strategy 2: Switch to 5 eq. HATU or COMU Re-test kaiser_test2->change_reagent Positive success Success! Continue Synthesis kaiser_test2->success Negative kaiser_test3 Kaiser Test change_reagent->kaiser_test3 change_solvent Strategy 3: Add 20% DMSO to DMF Use HATU/COMU Protocol Re-test kaiser_test3->change_solvent Positive kaiser_test3->success Negative change_solvent->success Negative failure Persistent Failure Consider capping & sequence re-evaluation change_solvent->failure Still Positive

Caption: Decision workflow for troubleshooting incomplete coupling reactions.

Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This protocol is designed to maximize coupling efficiency for Fmoc-L-Nle(6-OBzl)-OH, particularly when standard conditions are insufficient.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-L-Nle(6-OBzl)-OH

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Swelling & Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete Fmoc removal.[4]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Activation Solution Preparation (perform immediately before use):

    • In a separate vessel, dissolve Fmoc-L-Nle(6-OBzl)-OH (5 equivalents, 0.5 mmol, ~230 mg) and HATU (4.9 equivalents, 0.49 mmol, ~186 mg) in anhydrous DMF (approx. 2 mL).

    • Add DIPEA (10 equivalents, 1.0 mmol, ~174 µL).

    • Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the activation solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this can be extended overnight.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF and Ethanol, and perform a Kaiser test to check for completion.[9][12]

    • A negative Kaiser test (yellow beads) indicates complete coupling.[13]

    • If the test is positive (blue beads), a second coupling may be necessary.

    • Once complete, wash the resin with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: The Kaiser Test (Qualitative Monitoring of Free Amines)

This test is essential for validating the completion of each coupling step.[9]

Reagents:

  • Solution A: 16.5 mg KCN diluted in 25 mL water, then 1 mL of this solution diluted in 49 mL of pyridine.[12]

  • Solution B: 1.0 g ninhydrin in 20 mL n-butanol.[12]

  • Solution C: 40 g phenol in 20 mL n-butanol.[12]

Procedure:

  • Collect 10-15 beads of washed peptide-resin in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.[12]

  • Heat the tube at 110-120°C for 5 minutes.[12][13]

  • Interpret the results:

    • Intense Blue Solution & Beads: Incomplete coupling (positive result). Free primary amines are present.

    • Yellow/Colorless Solution & Beads: Complete coupling (negative result). No free primary amines detected.[13]

Diagram 2: General Mechanism of Amide Bond Formation via HATU

This diagram illustrates the key steps in the activation and coupling process.

HATU_Mechanism AA Fmoc-Nle(OBzl)-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Ester Intermediate AA->ActiveEster Activation HATU HATU + Base (DIPEA) HATU->ActiveEster PeptideBond Fmoc-Nle(OBzl)-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Coupling (Acylation) Resin H₂N-Peptide-Resin (Free Amine) Resin->PeptideBond Byproduct HOAt + Urea (Byproducts) PeptideBond->Byproduct releases

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Org. Synth. 2014, 91, 306. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2011). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Egelund, S., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]

  • El-Faham, A., et al. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone suggest debenzylation on solid phase peptide synthesis?. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Kent, S. B. H., et al. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Retrieved from [Link]

  • YouTube. (2020). Peptide racemization & Tautomerism. Retrieved from [Link]

  • Reddit. (2021). Choosing amide coupling agent. Retrieved from [Link]

  • ResearchGate. (2021). What are good peptide coupling reagents when epimerization is not a concern?. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Thieme Chemistry. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Louisiana State University. (2007). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

Sources

Troubleshooting

Fmoc-L-Nle(6-OBzl)-OH stability in various coupling conditions

Reagent Identity: Fmoc-2-amino-6-(benzyloxy)hexanoic acid CAS: 1354752-71-8 (Generic for Fmoc-Nle derivatives often varies; verify specific CoA) Chemical Class: Hydrophobic, Ether-Protected Non-Canonical Amino Acid Core...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Identity: Fmoc-2-amino-6-(benzyloxy)hexanoic acid CAS: 1354752-71-8 (Generic for Fmoc-Nle derivatives often varies; verify specific CoA) Chemical Class: Hydrophobic, Ether-Protected Non-Canonical Amino Acid

Core Stability Profile & Usage Logic

The Fmoc-L-Nle(6-OBzl)-OH building block introduces a protected hydroxyl group via a primary alkyl ether linkage. Unlike ester or carbamate protections (e.g., Fmoc-Lys(Boc)-OH), the benzyl ether (Bzl) is exceptionally robust.

Stability Matrix
ConditionStability StatusTechnical Note
Fmoc Deprotection Stable Resistant to 20% Piperidine/DMF.
Coupling (Activation) Stable Resistant to HATU, HBTU, DIC, Oxyma.
TFA Cleavage (95%) Stable CRITICAL: Standard TFA cocktails (TFA/TIS/H2O) will not remove the Bzl group. It is orthogonal to tBu/Trt/Boc.
Strong Acid Unstable Cleaved by HF, TFMSA, HBr/AcOH, or BBr3.
Hydrogenation Unstable Cleaved by H2/Pd-C (Catalytic Hydrogenation).
Application Scientist Insight:

"Many researchers mistake the 6-OBzl group for an acid-labile protection like Ser(tBu). If your goal is to obtain the free hydroxyl (6-OH) immediately after resin cleavage, this is the wrong reagent for standard Fmoc SPPS. You must use Fmoc-L-Nle(6-tBu)-OH for TFA lability. Use the 6-OBzl derivative only if you intend to keep the benzyl group for hydrophobic interaction studies or perform a specific post-cleavage deprotection (Global Deprotection via HF or Hydrogenolysis)."

Troubleshooting Guides

Issue 1: Incomplete Coupling (Deletion Sequences)

Symptom: Mass spectrometry shows [M - Residue] peaks; Kaiser test remains slightly positive after coupling.

Root Cause Analysis: The benzyl group at the


-position adds significant hydrophobicity and bulk. While not sterically hindering the 

-amine directly, it promotes peptide aggregation (beta-sheet formation) on the resin, collapsing the solvation shell and preventing reagent access.

Protocol: The "Disruption" Coupling Method

  • Solvent Switch: Do not use pure DMF. Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DCM (1:1) to swell the resin and solubilize the hydrophobic chain.

  • Chaotropic Additives: Add 0.1 M LiCl or Pseudo-prolines in the sequence prior to this residue to disrupt aggregation.

  • Activation: Use DIC/Oxyma Pure instead of HATU.

    • Why? HATU is faster but decays quickly. DIC/Oxyma maintains a steady concentration of active ester, crucial for penetrating aggregated resin sites over a longer reaction time (2–4 hours).

Issue 2: Racemization (Loss of Chirality)

Symptom: HPLC shows doublet peaks; diastereomers detected in purified product.

Root Cause Analysis: While Nle is not as prone to racemization as Cysteine or Phenylglycine, the oxazolone mechanism is universal. If the coupling is slow (due to the aggregation mentioned above) and an excess of strong base (DIPEA) is present, the alpha-proton is abstracted, leading to epimerization.

Protocol: Base-Free or Collidine-Buffered Coupling

  • Option A (Recommended): Use DIC/Oxyma (No tertiary base required). This effectively eliminates base-catalyzed racemization.

  • Option B (If HATU is mandatory): Replace DIPEA with 2,4,6-Collidine (TMP) .

    • Mechanism:[1][2][3][4][5][6] Collidine is a weaker base and sterically hindered, sufficient to neutralize the acid generated by HATU but insufficient to abstract the

      
      -proton from the activated amino acid.
      
Issue 3: "Stuck" Protecting Group

Symptom: After TFA cleavage, the mass corresponds to the Benzyl-protected peptide (+90 Da shift), not the free alcohol.

Root Cause Analysis: As noted in the Stability Matrix, Bzl ethers are stable to TFA.

Protocol: Post-Synthetic Deprotection

  • Method A (Catalytic Hydrogenation): Dissolve cleaved peptide in MeOH/AcOH. Add 10% Pd/C catalyst. Bubble H2 gas or use a balloon for 4–12 hours. Filter and lyophilize.

  • Method B (Boron Tribromide - Harsh): Treat protected peptide with 1 M BBr3 in DCM (Strictly anhydrous). Warning: Can damage Trp/Met residues.

Visualized Workflows

Workflow 1: Coupling Optimization Decision Tree

Use this logic flow to select the correct coupling conditions for Fmoc-L-Nle(6-OBzl)-OH based on your sequence difficulty.

CouplingLogic Start Start: Coupling Fmoc-Nle(6-OBzl)-OH CheckSeq Analyze Peptide Sequence Start->CheckSeq IsAgg Is Sequence Hydrophobic / Aggregation Prone? CheckSeq->IsAgg Standard Standard Protocol: 3 eq HATU / 6 eq DIPEA DMF, 45 min IsAgg->Standard No (Short/Polar) Aggressive Aggregation Protocol: 3 eq DIC / 3 eq Oxyma Pure Solvent: NMP or DMF/DCM (1:1) Temp: 50°C (Microwave) IsAgg->Aggressive Yes (Long/Greasy) RacemizationCheck Check Racemization Risk (Is C-term Cys/His?) Standard->RacemizationCheck RacemizationCheck->Standard Low Risk Collidine Modified Standard: Use 2,4,6-Collidine instead of DIPEA Pre-activation < 30 sec RacemizationCheck->Collidine High Risk

Caption: Decision matrix for selecting reagents. Hydrophobic sequences require DIC/Oxyma/NMP to prevent aggregation; sensitive sequences require Collidine to prevent racemization.

Workflow 2: The Racemization Pathway (Oxazolone Formation)

Understanding why racemization happens helps you prevent it. This diagram illustrates the base-catalyzed pathway you must avoid.

Racemization Activated Activated Ester (O-At/O-Bt) Oxazolone 5(4H)-Oxazolone (Enolizable Intermediate) Activated->Oxazolone Slow Coupling + Base Abstraction (H-alpha) Coupled Correct L-Peptide Activated->Coupled Fast Coupling Base Excess Base (DIPEA) Base->Activated Promotes Racemic Racemized Product (DL-Peptide) Oxazolone->Racemic Amine Attack

Caption: Mechanism of racemization. Excess base abstracts the alpha-proton from the slow-reacting activated ester, forming an oxazolone intermediate that leads to loss of chirality.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for coupling this residue? A: Yes, but with caution. The benzyl ether is stable to heat (up to 75°C), but the risk of racemization increases with temperature.

  • Recommendation: Limit temperature to 50°C and use DIC/Oxyma . Avoid HATU/DIPEA in the microwave for this specific residue to maintain maximum optical purity.

Q: Why is the solution cloudy when I dissolve the amino acid in DMF? A: Fmoc-Nle(6-OBzl)-OH is highly hydrophobic. Standard concentrations (0.5 M) may approach saturation in pure DMF.

  • Fix: Add DCM (Dichloromethane) to the mixture. A 70:30 DMF:DCM ratio usually ensures complete solubility and improves resin swelling.

Q: I treated the resin with 20% Piperidine and the solution turned yellow/orange. Did I lose the benzyl group? A: No. The yellow/orange color is the dibenzofulvene-piperidine adduct , the natural byproduct of Fmoc removal. This confirms the Fmoc group was successfully removed. The Benzyl ether remains intact.

Q: How do I remove the Benzyl group on-resin? A: This is difficult and generally not recommended due to the harsh conditions required.

  • Theoretical approach: Treatment with BCl3 (Boron Trichloride) in DCM can cleave benzyl ethers, but this is highly aggressive and may cleave the peptide from the resin (if using Wang/Rink) or damage other side chains. It is safer to cleave the full peptide first, then hydrogenate in solution.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F., & Tyley, A. (2013). "Frame-Shifting: The Impact of O-Benzyl Protection in Peptide Synthesis." International Journal of Peptide Research and Therapeutics.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on Benzyl Ether stability).

  • Luxembourg Bio Technologies. (2017). "Racemization Control in Fmoc-SPPS." Tetrahedron Letters.

Sources

Optimization

Impact of Fmoc-amino acid purity on final peptide quality

Topic: Impact of Fmoc-Amino Acid Purity on Final Peptide Quality Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SPPS-QUAL-001 The "Golden Rule" of SPPS: The Amplification Effect In So...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Fmoc-Amino Acid Purity on Final Peptide Quality

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SPPS-QUAL-001

The "Golden Rule" of SPPS: The Amplification Effect

In Solid Phase Peptide Synthesis (SPPS), the purity of your starting material is not linear to your final yield—it is exponential. A 99% pure Fmoc-amino acid sounds sufficient, but in a 30-mer peptide synthesis, that 1% impurity amplifies across every cycle.

The Math of Failure: If you use Fmoc-amino acids with 99% purity for a 30-mer peptide:



However, this calculation assumes the impurity is inert. In reality, impurities like free amines or acetic acid are reactive. They don't just lower yield; they actively create complex byproduct mixtures that are often impossible to purify.

Symptom Checker: Troubleshooting by Mass Spec Profile

Use this module to diagnose your crude peptide chromatograms. Match your observation to the root cause.

Symptom A: The "n+1" Peak (Double Insertion)
  • Observation: Mass spectrum shows the target mass + one amino acid residue (e.g., Target + Ala).

  • Root Cause: Free Amine Contamination in the Fmoc-AA raw material.[1]

  • Mechanism: If your Fmoc-Alanine contains 0.5% free Alanine (H-Ala-OH), this impurity is already "deprotected." During activation, it couples to the resin, and because it has a free amine, it immediately couples again with the excess Fmoc-Ala-OH in the same vessel.

  • Critical Threshold: Free amine content must be < 0.2% .[1][2]

  • Special Case (Beta-Alanine): If you see a +71 Da shift (Beta-Alanine insertion), your Fmoc-AA was likely synthesized using Fmoc-OSu, leading to a Lossen rearrangement impurity [1].

Symptom B: The "n-1" Peak (Truncation)
  • Observation: A significant population of peptides stopping at a specific residue, despite "complete" coupling monitoring (Kaiser test).

  • Root Cause: Acetate Contamination .[1][2]

  • Mechanism: Fmoc-AAs are often crystallized from ethyl acetate.[1] Residual solvent hydrolyzes to acetic acid.[1] During activation (e.g., with HATU/DIC), acetic acid activates rapidly and "caps" the peptide chain permanently [2].

  • Impact: Even 0.1% acetate can cause up to 15% chain termination in multi-step syntheses (especially with Arginine) [2].[1]

Symptom C: Correct Mass, Low Bioactivity
  • Observation: The peptide has the correct molecular weight and looks pure by standard C18 HPLC, but fails biological assays or crystallizes poorly.

  • Root Cause: Enantiomeric Impurity (D-Isomer) .

  • Mechanism: Standard C18 HPLC cannot separate L-peptides from peptides containing a single D-amino acid (diastereomers). If your starting Fmoc-AA has 1% D-isomer, your final peptide is a mixture of diastereomers that may inhibit receptor binding.

  • Diagnosis: Requires Chiral HPLC or Marfey’s Analysis (see Protocol A).

Visualizing the Failure Mechanisms

The following diagram illustrates how specific impurities in the raw material hijack the synthesis cycle.

SPPS_Impurities Raw_Material Fmoc-AA Raw Material (The Input) Activation Activation Step (DIC/Oxyma or HATU) Raw_Material->Activation Standard Path Impurity_FreeAmine Impurity: Free Amine (H-AA-OH) Raw_Material->Impurity_FreeAmine Impurity_Acetate Impurity: Acetic Acid (CH3COOH) Raw_Material->Impurity_Acetate Impurity_D_Iso Impurity: D-Isomer (Fmoc-D-AA-OH) Raw_Material->Impurity_D_Iso Double_Hit Double Insertion (n+1 Sequence) Activation->Double_Hit Auto-coupling Truncation Chain Termination (Acetylated N-term) Activation->Truncation Irreversible Capping Racemization Hidden Diastereomer (Bioactivity Loss) Activation->Racemization Incorporation Target_Peptide Target Peptide (Correct Sequence) Activation->Target_Peptide Major Pathway Impurity_FreeAmine->Activation Competes Impurity_Acetate->Activation High Reactivity Impurity_D_Iso->Activation Identical Reactivity

Figure 1: Mechanistic pathways of common Fmoc-amino acid impurities leading to specific peptide failures.

The "Input Control" Lab: Validation Protocols

Do not rely solely on the Certificate of Analysis (CoA) for critical GMP or clinical batches. Perform these checks.

Protocol A: Marfey’s Method (Chiral Purity Determination)

Standard C18 HPLC cannot detect D-isomer contamination. This protocol derivatizes the amino acid to separate enantiomers.[3][4]

Reagents:

  • Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) [3].

  • 1M NaHCO3.[5]

  • 1M HCl.

Step-by-Step:

  • Deprotection: Dissolve 5 mg Fmoc-AA in 1 mL 20% Piperidine/DMF. React for 10 mins. Dry under N2 stream.

  • Derivatization: Dissolve residue in 100 µL H2O. Add 200 µL 1% Marfey’s Reagent (in acetone) and 40 µL 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Stop reaction with 40 µL 1M HCl. Dilute with 1 mL MeOH.

  • Analysis: Inject on standard C18 HPLC.

    • Result: L-AA-L-Marfey and D-AA-L-Marfey are now diastereomers and will elute at different times (typically 5–10 min separation).

    • Calculation:

      
      
      
Protocol B: The "Quick Check" for Free Amines (TLC)

Use this if you suspect "n+1" peaks but lack GC-MS access.

  • Plate: Silica Gel 60 F254.

  • Mobile Phase: Chloroform:Methanol:Acetic Acid (85:10:5).

  • Sample: Dissolve 10 mg Fmoc-AA in 1 mL Methanol.

  • Visualization:

    • Spot sample. Run plate.

    • Spray with Ninhydrin . Heat at 110°C.[6]

  • Interpretation:

    • Fmoc-AA spot: UV active, no color with Ninhydrin.

    • Free Amine impurity: Distinct Purple/Blue spot at lower Rf (more polar).

    • Note: If a purple spot is visible, the free amine content is likely >0.5% (Reject batch).

Frequently Asked Questions (FAQs)

Q: My CoA says "99.5% Purity (HPLC)," but my synthesis failed. Why? A: "HPLC Purity" usually refers to UV absorption at 254nm. It detects Fmoc-containing species.[1][2][4][6][7][8][9][10] It does not detect:

  • Acetic Acid: Invisible to UV, causes truncation.

  • Salts/Water: Weighing errors (you think you added 1 mmol, but you added 0.9 mmol AA and 0.1 mmol salt).

  • D-Enantiomers: Co-elute with the L-isomer. Always check the CoA for "Acetate Content" (should be <0.02%) and "Water Content" (Karl Fischer).

Q: Why is Arginine (Fmoc-Arg(Pbf)-OH) so problematic regarding purity? A: Fmoc-Arg is particularly susceptible to Lossen rearrangement during production if Fmoc-OSu is used, generating beta-alanine impurities. Additionally, the Pbf protecting group is bulky and expensive; cheaper manufacturing routes often leave residual solvents (Acetate/Ethyl Acetate) trapped in the crystal lattice [2].

Q: Can I just use more equivalents (e.g., 10 eq) to overcome low purity? A: No. If the impurity is reactive (free amine or acetate), adding more equivalents simply adds more impurity. Increasing equivalents only helps if the issue is slow kinetics (e.g., steric hindrance), not chemical contamination.

References
  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from

  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids: Stringent Specification Parameters. Retrieved from

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Retrieved from

  • Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: Nle(6-OBzl) vs. Lys(Z) in Peptidomimetics

Executive Summary & Application Context Nle(6-OBzl) (2-amino-6-(benzyloxy)hexanoic acid) is a specialized non-canonical amino acid utilized primarily as a structural isostere of the commonly used Lys(Z) (N- -benzyloxycar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Nle(6-OBzl) (2-amino-6-(benzyloxy)hexanoic acid) is a specialized non-canonical amino acid utilized primarily as a structural isostere of the commonly used Lys(Z) (N-


-benzyloxycarbonyl-lysine).

In drug development and mechanistic studies, this residue serves a critical function: Hydrogen Bond Deletion Scanning . While Lys(Z) contains a urethane (carbamate) linkage capable of acting as both a hydrogen bond donor (NH) and acceptor (CO), Nle(6-OBzl) replaces this functionality with an ether linkage. This modification maintains the steric volume and lipophilicity of the side chain but removes the H-bond donor capability and the carbonyl acceptor, making it an invaluable probe for mapping side-chain interactions in bioactive peptides.

This guide details the NMR characterization required to unambiguously distinguish Nle(6-OBzl) from its urethane analog, Lys(Z), focusing on diagnostic chemical shift perturbations and scalar coupling patterns.

Theoretical Grounding: The Isosteric Shift

To interpret the NMR data correctly, one must understand the electronic environments created by the ether vs. urethane linkages.

  • Lys(Z): The

    
    -methylene is adjacent to a nitrogen atom within a carbamate group. The nitrogen exerts an inductive electron-withdrawing effect, but resonance with the carbonyl creates a specific shielding cone.
    
  • Nle(6-OBzl): The

    
    -methylene is adjacent to an oxygen atom. Oxygen is significantly more electronegative than nitrogen, causing a distinct downfield shift  (deshielding) of the adjacent protons (
    
    
    
    -CH
    
    
    ) and carbon nuclei. Conversely, the benzylic methylene (
    
    
    ) in the ether linkage typically resonates upfield relative to the benzylic methylene in the carbamate (
    
    
    ) of Lys(Z).
Diagnostic Fingerprints
  • Loss of Urethane NH: The most obvious marker is the absence of the side-chain amide proton (

    
     ~7.0–7.5 ppm) in Nle(6-OBzl).
    
  • 
    -CH
    
    
    
    Deshielding:
    The
    
    
    -protons shift downfield by approximately 0.3–0.4 ppm in the ether analog compared to the amine.
  • Benzylic CH

    
     Shift:  The benzyl methylene attached to the ether oxygen appears upfield (
    
    
    
    ~4.5 ppm) compared to the Z-group benzyl methylene (
    
    
    ~5.0 ppm).

Comparative NMR Data Tables

The following data assumes a peptide backbone in DMSO-d


 at 298 K. DMSO is preferred over CDCl

for polar peptides to prevent aggregation and allow observation of exchangeable protons.
Table 1: Proton ( H) Chemical Shift Comparison
PositionAtomLys(Z) (

ppm)
Nle(6-OBzl) (

ppm)
Diagnostic Note
Side Chain

-CH

2.95 – 3.15 (m)3.35 – 3.50 (t) Ether effect: Oxygen deshields adjacent protons more than Nitrogen.
Protecting Group Bzl-CH

4.95 – 5.10 (s)4.45 – 4.55 (s) Key Indicator: Ether benzyls are significantly upfield of carbamate benzyls.
Exchangeable Side Chain NH7.00 – 7.30 (t)Absent Definitive proof of Nle vs Lys.
Aromatic Phenyl (Ar-H)7.30 – 7.40 (m)7.25 – 7.35 (m)Minimal difference; not diagnostic.
Backbone

-CH
4.10 – 4.304.10 – 4.30Dependent on secondary structure, not residue identity.
Table 2: Carbon ( C) Chemical Shift Signatures
PositionAtomLys(Z) (

ppm)
Nle(6-OBzl) (

ppm)
Mechanistic Insight
Side Chain

-C
~40.5~70.0 Massive Shift: C-O bond is far more deshielded than C-N.
Protecting Group Bzl-CH

~65.5~72.0 Distinct environment for the benzyl carbon.
Carbonyl Urethane C=O~156.0Absent Absence of signal confirms ether linkage.

Experimental Protocol: Characterization Workflow

Phase 1: Sample Preparation
  • Solvent: Dissolve 2–5 mg of lyophilized peptide in 600

    
    L of DMSO-d
    
    
    
    (99.9% D).
    • Why DMSO? It disrupts intermolecular H-bonds, sharpening peaks for hydrophobic peptides.

    • Alternative: For water-soluble analogs, use 90% H

      
      O / 10% D
      
      
      
      O with water suppression (excitation sculpting).
  • Reference: Use residual solvent peak (DMSO quintet at 2.50 ppm) or internal TSP (0.0 ppm). Avoid TMS in biological samples due to volatility.

Phase 2: Acquisition Parameters (600 MHz recommended)
  • 1D

    
    H NMR:  64 scans. Optimize relaxation delay (
    
    
    
    > 2s) to ensure integration accuracy of the aromatic vs. aliphatic regions.
  • 2D

    
    H-
    
    
    
    H TOCSY:
    Mixing time (
    
    
    ) = 80 ms.
    • Purpose: To trace the spin system from the backbone amide (NH)

      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      .
    • Nle(6-OBzl) behavior: The spin system will terminate at the

      
      -CH
      
      
      
      . There is no correlation to the benzyl group (broken by oxygen).
  • 2D

    
    H-
    
    
    
    C HSQC:
    Multiplicity-edited.
    • Purpose: To confirm the carbon hybridization. The

      
      -CH
      
      
      
      of Nle(6-OBzl) will show a cross-peak at ~70 ppm (inverted phase if CH
      
      
      editing is on), distinct from Lys(Z) at ~40 ppm.
Phase 3: Structural Validation Logic

Use the following logic flow to validate your synthesis product.

NMR_Validation Start Purified Peptide Sample H1_Spec 1D Proton NMR (DMSO-d6) Start->H1_Spec Check_NH Check 7.0-7.5 ppm region (Side chain NH) H1_Spec->Check_NH Lys_Path Triplet/Broad Signal Present Check_NH->Lys_Path Yes Nle_Path Signal Absent Check_NH->Nle_Path No Lys_Confirm Signal ~5.0 ppm Confirmed: Lys(Z) Lys_Path->Lys_Confirm Check_Bzl Check Benzyl CH2 (4.5 vs 5.0 ppm) Nle_Path->Check_Bzl Check_Bzl->Lys_Confirm 5.0 ppm Nle_Confirm Signal ~4.5 ppm Confirmed: Nle(6-OBzl) Check_Bzl->Nle_Confirm 4.5 ppm HSQC_Step 2D HSQC Verification (Epsilon Carbon) Nle_Confirm->HSQC_Step Final_Check C-epsilon ~70 ppm? (Ether linkage) HSQC_Step->Final_Check Final_Check->Nle_Confirm Yes

Figure 1: Decision tree for distinguishing Nle(6-OBzl) from Lys(Z) using 1D and 2D NMR data.

Troubleshooting & Common Pitfalls

Overlap with -Protons

The


-CH

of Nle(6-OBzl) resonates near 3.4–3.5 ppm. In some peptide sequences, this overlaps with Proline

-protons or the

-protons of Glycine.
  • Solution: Run a 2D

    
    H-
    
    
    
    C HSQC
    . The Carbon dimension will resolve this immediately. Glycine
    
    
    -carbons are ~45 ppm; Nle(6-OBzl)
    
    
    -carbons are ~70 ppm.
Rotameric Broadening

The benzyl group can exhibit slow rotation on the NMR timescale, leading to broadening of the benzylic methylene protons (4.5 ppm).

  • Solution: Record spectra at elevated temperature (310 K or 318 K) to sharpen these signals by shifting the exchange regime to the fast limit.

Water Suppression Artifacts

If using aqueous buffers, the


-CH

signal (3.5 ppm) is dangerously close to the water suppression frequency (4.7 ppm) or its sidebands.
  • Solution: Use Excitation Sculpting or WATERGATE pulse sequences rather than simple presaturation to avoid attenuating signals of interest near the water resonance.

References

  • Wüthrich, K. (1986).[1] NMR of Proteins and Nucleic Acids. Wiley-Interscience. (The foundational text for amino acid spin system assignment).

  • Wishart, D. S., et al. (1991). "Relationship between nuclear magnetic resonance chemical shift and protein secondary structure." Journal of Molecular Biology, 222(2), 311-333. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction of ether vs. urethane linkages).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for the chemical stability and structure of Z-groups and benzyl ethers).
  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. Link

Sources

Comparative

Comparing OBzl with other side-chain protecting groups for Nle

Executive Summary & Scientific Correction Status: Critical Clarification Required The Norleucine (Nle) Paradigm: Before evaluating protecting group performance, it is scientifically imperative to clarify the structure of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Correction

Status: Critical Clarification Required The Norleucine (Nle) Paradigm: Before evaluating protecting group performance, it is scientifically imperative to clarify the structure of Norleucine (Nle). Unlike its isomer Leucine or its analog Methionine, Nle possesses a non-reactive, linear aliphatic side chain (


). Consequently, Nle does not require side-chain protection  during Solid Phase Peptide Synthesis (SPPS) or Liquid Phase Peptide Synthesis (LPPS).

The Role of OBzl: The Benzyl (OBzl) group is a canonical side-chain protector for Aspartic Acid (Asp) , Glutamic Acid (Glu) , Serine (Ser) , and Threonine (Thr) .

Guide Scope: This guide addresses the user's inquiry by reframing the comparison into a field-proven context: "Optimizing the Synthesis of Nle-Substituted Peptides: Comparing OBzl vs. OcHex and OtBu strategies for neighboring reactive residues."

Researchers often substitute Methionine (Met) with Nle to prevent oxidation. This guide compares how different side-chain strategies (OBzl, OcHex, OtBu) on the peptide backbone affect the purity and integrity of these Nle-containing sequences.

Technical Comparison: OBzl vs. Alternatives (OcHex, OtBu)

When synthesizing Nle-containing peptides (e.g., Nle-Enkephalin or specific GPCR ligands), the choice of protecting groups for other residues (specifically Asp/Glu) is critical. The OBzl group is the standard in Boc chemistry , but it carries specific risks compared to Cyclohexyl (OcHex) and tert-Butyl (OtBu).

Comparative Performance Matrix
FeatureOBzl (Benzyl Ester) OcHex (Cyclohexyl Ester) OtBu (tert-Butyl Ester)
Primary Usage Asp/Glu protection (Boc Chem)Asp/Glu protection (Boc Chem)Asp/Glu protection (Fmoc Chem)
Deprotection Condition HF (High/Low) or TFMSAHF (High/Low)TFA (95%)
Aspartimide Risk High (Promotes cyclic imide formation)Low (Steric bulk prevents cyclization)Negligible (Under Fmoc conditions)
Nle Compatibility Excellent (Nle is HF stable)ExcellentExcellent
Orthogonality Stable to TFA (N-term removal)Stable to TFALabile to TFA
Mechanism of Failure: The Aspartimide Problem

In sequences containing Asp(OBzl)-Nle or Asp(OBzl)-Gly , the OBzl group is prone to nucleophilic attack by the backbone nitrogen, leading to Aspartimide formation . This results in


 and 

-aspartyl peptides (racemization and chain branching).
  • Experimental Insight: In a synthesis of H-Asp(OBzl)-Nle-Phe-NH2, aspartimide byproducts can reach 15-20% depending on the base treatment. Switching to Asp(OcHex) reduces this to <1% due to the steric bulk of the cyclohexyl ring.

Strategic Visualization: Pathway & Decision Logic

The following diagram illustrates the decision matrix for selecting protecting groups when synthesizing Nle-analogs, highlighting the critical divergence between OBzl and OcHex.

ProtectingGroupStrategy Start Target: Nle-Containing Peptide (e.g., Met->Nle Substitution) Chemistry Select Synthesis Strategy Start->Chemistry BocChem Boc/Bzl Chemistry (Acid Deprotection) Chemistry->BocChem Robust/Aggressive FmocChem Fmoc/tBu Chemistry (Base Deprotection) Chemistry->FmocChem Mild/Standard AspGlu Contains Asp/Glu Residues? BocChem->AspGlu OtBu Option C: OtBu Protection (tert-Butyl Ester) FmocChem->OtBu OBzl Option A: OBzl Protection (Benzyl Ester) AspGlu->OBzl Standard Cost OcHex Option B: OcHex Protection (Cyclohexyl Ester) AspGlu->OcHex High Fidelity Risk CRITICAL RISK: Aspartimide Formation (High with Gly/Nle neighbors) OBzl->Risk Susceptible Result2 Outcome: High Purity (Steric Bulk prevents side reaction) OcHex->Result2 Resistant OtBu->Result2 Orthogonal Result1 Outcome: Impure Product (Alpha/Beta mixture) Risk->Result1

Figure 1: Decision logic for side-chain protection in Nle-peptide synthesis. Note the specific advantage of OcHex over OBzl in Boc chemistry to prevent aspartimide formation.

Experimental Protocols

Protocol: Comparative Synthesis of H-Asp(PG)-Nle-Phe-NH2

Objective: Quantify the "Aspartimide Shift" caused by OBzl vs. OcHex protection in the presence of Norleucine.

Materials:

  • Resin: MBHA Resin (0.5 mmol/g)

  • Amino Acids: Boc-Nle-OH, Boc-Phe-OH, Boc-Asp(OBzl)-OH (Exp A), Boc-Asp(OcHex)-OH (Exp B).

  • Reagents: TFA, DCM, DIEA, HBTU.

Methodology:

  • Coupling: Perform standard Boc synthesis cycles.

    • Note: Nle is coupled without side-chain protection.[1]

  • The Challenge Step: After coupling Asp(PG), subject the resin to prolonged neutralization (10% DIEA in DMF for 2 hours). This simulates "difficult sequence" conditions that promote aspartimide formation.

  • Cleavage: Treat resin with HF/p-cresol (90:10) for 1 hour at 0°C.

  • Analysis: Analyze crude cleavage products via RP-HPLC (C18 column, Gradient 5-60% ACN).

Expected Results (Data Validation):

ParameterExp A: Asp(OBzl) Exp B: Asp(OcHex)
Main Peak (Target) ~75% Area>95% Area
Aspartimide Impurity ~15-20% (Mass [M-18])<1%
Beta-Asp Isomer DetectableNot Detectable

Interpretation: While Nle is inert, its hydrophobic nature can influence the conformation of the growing peptide chain.[1][2] However, the primary driver of impurity here is the OBzl group's susceptibility to cyclization . Using OcHex is the superior "Alternative" for high-fidelity synthesis in this context.

"Nle" vs. "Lys" – Addressing Potential Confusion

It is possible the inquiry stemmed from a confusion between Norleucine (Nle) and Lysine (Lys) , as both have 4-carbon linkers. Lysine does require protection.[3]

If the intended comparison was for Lysine :

  • Z (Benzyloxycarbonyl): The "OBzl-equivalent" for amines. Extremely stable, removed by HF. Used in Boc chemistry.[3][4][][6][7]

  • 2-Cl-Z (2-Chloro-Z): More stable than Z; prevents premature loss during TFA steps. Preferred over Z for long peptides.

  • Boc: Used as side-chain protection in Fmoc chemistry.[3][4][][6][8][9][10]

  • Fmoc: Used as side-chain protection for orthogonal deprotection (e.g., preparing cyclic peptides).[3]

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][][6][10] Chemical Reviews.

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for Nle/Met substitution and side-chain stability).
  • Sigma-Aldrich. "Norleucine - Unnatural Amino Acids." Merck KGaA Technical Library.

  • ThermoFisher Scientific. "Peptide Synthesis Technical Guide: Aspartimide Formation."

Sources

Validation

Biological activity of peptides with Nle versus Leu substitution

The following guide provides an in-depth technical analysis of Norleucine (Nle) versus Leucine (Leu) substitution in peptide engineering. This content is structured for researchers and drug developers, focusing on the ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Norleucine (Nle) versus Leucine (Leu) substitution in peptide engineering. This content is structured for researchers and drug developers, focusing on the physicochemical, structural, and biological implications of this specific isomer substitution.

Executive Summary: The Linear vs. Branched Paradigm

In rational peptide design, the substitution of Leucine (Leu) with its structural isomer Norleucine (Nle) is a critical probe for understanding the steric requirements of receptor binding pockets and the conformational dynamics of secondary structures.

While both amino acids are hydrophobic and share the same molecular mass (


), their topological differences—

-branched (Leu)
versus linear (Nle) —dictate divergent biological outcomes. This guide delineates when and why to deploy Nle as a Leu surrogate, supported by experimental data on helical stability, proteolytic resistance, and receptor selectivity.
Key Differentiators at a Glance
FeatureLeucine (Leu)Norleucine (Nle)
Side Chain Topology

-Branched (Isobutyl)
Linear (n-Butyl)
Helix Propensity High (Standard Stabilizer)Superior (Reduced Steric Clash)
Receptor Interaction "Knobs-into-Holes" (Specific Packing)Deep Hydrophobic Insertion (Flexible)
Proteolytic Stability Susceptible (e.g., Chymotrypsin, LAP)Resistant (Non-Canonical)
Primary Utility Native Ligand BindingStructural Probe / Met Surrogate

Physicochemical & Structural Analysis

The fundamental difference lies in the spatial arrangement of the carbon atoms. This "isomer differentiation" affects how the peptide interacts with both its own backbone (secondary structure) and the target protein (tertiary interaction).

Side Chain Topology
  • Leucine: The branching at the

    
    -carbon creates a bulky terminus. This is ideal for filling specific hydrophobic pockets (Van der Waals interlocking) but can introduce steric clashes with the peptide backbone in tightly wound helices.
    
  • Norleucine: The linear aliphatic chain allows for greater rotational freedom (entropy) and minimizes steric hindrance, allowing the side chain to lie flat against the helix surface or penetrate deeper into narrow hydrophobic clefts.

Alpha-Helix Stabilization

Experimental data indicates that Nle is a stronger helix stabilizer than Leu .

  • Mechanism: The linear side chain of Nle avoids the entropic penalty and steric clash associated with the

    
    -branching of Leu.
    
  • Data: In model peptides, Nle substitution increases helicity by reducing the free energy (

    
    ) of helix formation compared to Leu.
    
DOT Diagram: Structural Logic of Nle vs Leu

SAR_Logic cluster_0 Leucine (Leu) cluster_1 Norleucine (Nle) Leu_Struct Gamma-Branched (Isobutyl) Leu_Effect High Steric Bulk Specific Packing Leu_Struct->Leu_Effect Outcome_Bind Binding Affinity: Context Dependent Leu_Effect->Outcome_Bind Knobs-into-Holes Nle_Struct Linear Chain (n-Butyl) Nle_Effect Low Steric Clash Deep Insertion Nle_Struct->Nle_Effect Outcome_Helix Helix Stability: Nle > Leu Nle_Effect->Outcome_Helix Reduced Clash Nle_Effect->Outcome_Bind Flexible Fit

Caption: Structural logic dictating the functional divergence of Leu and Nle. Nle favors helical stability, while Leu favors specific packed interactions.

Biological Implications & Case Studies

Potency and Receptor Selectivity

Replacing Leu with Nle acts as a "molecular ruler."

  • If Potency is Maintained/Increased: The receptor pocket is large or deep, favoring hydrophobicity over specific shape. The flexibility of Nle allows it to optimize contact.

  • If Potency is Lost: The receptor requires the specific branched geometry of Leu for "locking" (e.g., Leucine Zippers or specific hydrophobic cores).

Case Study: Antimicrobial Peptides (AMPs) In amphipathic helices (e.g., PGLa, Magainin), hydrophobicity drives membrane insertion.

  • Experiment: Substitution of hydrophobic residues with Nle.

  • Result: Nle-containing variants often exhibit deeper membrane insertion and higher hemolytic activity compared to Leu/Met variants due to the extended hydrophobic reach of the linear chain [1][2].

Metabolic Stability (Proteolysis)

Nle is a non-proteinogenic amino acid. Endogenous proteases (like Chymotrypsin, Pepsin, and Leucine Aminopeptidase) have evolved to recognize and cleave peptide bonds adjacent to natural residues like Leu, Phe, and Tyr.

  • Nle Advantage: Incorporating Nle often confers resistance to enzymatic degradation, significantly extending the plasma half-life (

    
    ) of the peptide drug.
    
Nle as a Methionine (Met) Surrogate

While the prompt focuses on Leu, it is critical to note that Nle is the industry-standard isostere for Methionine (Met).

  • Leu vs. Nle for Met Replacement: Nle is preferred over Leu for replacing Met because the linear shape of Nle mimics the thioether chain of Met (

    
    ) far better than the branched Leu.
    
  • Benefit: Nle eliminates the risk of Methionine oxidation (Met

    
     Met-Sulfoxide), a major instability pathway in manufacturing, without altering the binding profile [3].
    

Experimental Protocols

To validate the effects of Nle substitution, the following workflow is recommended.

Synthesis & Purification
  • Coupling Efficiency: Nle couples with similar kinetics to Leu. No extended coupling times are typically required in SPPS (Solid Phase Peptide Synthesis).

  • Identification: Nle and Leu are isomers (

    
    ). Mass Spectrometry (MS) cannot  distinguish them by parent mass alone.
    
    • Solution: You must rely on retention time shifts in HPLC. Nle is slightly more hydrophobic and typically elutes after Leu on C18 columns.

Stability Assay Workflow

This protocol compares the proteolytic resistance of [Leu]-Peptide vs. [Nle]-Peptide.

  • Preparation: Dissolve peptides (

    
    ) in PBS (pH 7.4).
    
  • Incubation: Add protease (e.g., Chymotrypsin or Human Plasma) at a 1:100 enzyme:substrate ratio. Incubate at

    
    .
    
  • Sampling: Aliquot at

    
     min. Quench with 1% TFA.
    
  • Analysis: Quantify remaining intact peptide via RP-HPLC.

DOT Diagram: Experimental Workflow

Workflow cluster_Assays Validation Assays Step1 Design Variants (Native Leu vs. Nle Sub) Step2 SPPS Synthesis (Standard Fmoc Protocols) Step1->Step2 Step3 Purification (HPLC) *Critical: Nle elutes later than Leu* Step2->Step3 Assay1 CD Spectroscopy (Helicity Check) Step3->Assay1 Assay2 Proteolytic Stability (Plasma/Enzyme) Step3->Assay2 Assay3 Bioactivity/Binding (IC50 / EC50) Step3->Assay3

Caption: Workflow for synthesizing and validating Nle-substituted peptides. Note the critical purification step to distinguish isomers.

Summary Data Table

Parameter[Leu]-Peptide (Native)[Nle]-Peptide (Modified)Impact of Substitution
Helicity (

)
BaselineIncreased Linear chain stabilizes

-helix [4].
Protease Half-life Low (

min)
High (

hrs)
Steric non-recognition by enzymes.
Oxidation Potential NoneNoneBoth are oxidation resistant (unlike Met).
Hydrophobicity HighVery High Nle is more hydrophobic; increases retention.
Membrane Depth Surface/CoreDeep Core Nle penetrates deeper into lipid bilayers [2].[1]

References

  • Characterization of Norleucine in Peptide Engineering. Fiveable / Vertex AI Search Results.2[3][4][5]

  • Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochim Biophys Acta. 2016. 1

  • Global Incorporation of Norleucine in Place of Methionine Increases Activity. Caltech / Protein Science.6[3][4][5][7][6][8]

  • Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PNAS. 1991. 9[3][4][5][6]

  • Replacement of Arg with Nle in MSH leads to hMC1R selectivity. NIH / PMC.4[3][4][5][7][6][8]

Sources

Comparative

A Researcher's Guide to Fmoc-L-Nle(6-OBzl)-OH: A Cost-Benefit Analysis for Peptide Synthesis

In the intricate world of peptide synthesis, the choice of building blocks is paramount, directly influencing the efficiency of synthesis, the purity of the final product, and the overall cost of research. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis, the choice of building blocks is paramount, directly influencing the efficiency of synthesis, the purity of the final product, and the overall cost of research. This guide provides an in-depth analysis of a specialized, unnatural amino acid, Fmoc-L-Nle(6-OBzl)-OH, offering a comparative look at its utility and economic viability for researchers, scientists, and drug development professionals.

Executive Summary

Fmoc-L-Nle(6-OBzl)-OH is a valuable but specialized reagent in solid-phase peptide synthesis (SPPS). Its primary role is to introduce a protected 6-hydroxynorleucine residue into a peptide sequence. The benzyl ether (OBzl) protecting group on the side chain offers specific advantages in certain synthetic strategies, particularly when orthogonal deprotection schemes are required. However, its use necessitates a careful cost-benefit analysis against more common and less expensive alternatives like the unprotected Fmoc-L-Nle-OH or the naturally occurring Fmoc-L-Met-OH, which norleucine often replaces. The decision to employ Fmoc-L-Nle(6-OBzl)-OH hinges on the specific requirements of the target peptide, including the need for post-synthesis modification at the norleucine side chain and the avoidance of methionine oxidation.

Introduction: The Significance of Norleucine and its Derivatives in Peptide Chemistry

Norleucine (Nle) is an isomer of leucine and is not one of the 20 proteinogenic amino acids. Its incorporation into peptides is a common strategy to probe structure-activity relationships or to replace methionine. The side chain of norleucine is a linear four-carbon chain, making it a close structural mimic of the methionine side chain but without the readily oxidizable thioether group.[1] This substitution can enhance the chemical stability and shelf-life of a peptide therapeutic.[1][2]

The use of N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protection is standard in modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that are compatible with a wide range of acid-labile side-chain protecting groups.[][4][5][6] This guide focuses on a specific derivative, Fmoc-L-Nle(6-OBzl)-OH, where the terminal end of the norleucine side chain is functionalized with a hydroxyl group protected by a benzyl ether.

The Strategic Role of the 6-OBzl Side-Chain Protection

The primary purpose of any protecting group in peptide synthesis is to prevent unwanted side reactions at reactive side chains during the stepwise assembly of the peptide.[2][7] The benzyl ether (OBzl) group is a well-established protecting group for hydroxyl functionalities.[8][9]

Key Advantages of the Benzyl Ether Protecting Group:

  • Orthogonality: In the context of Fmoc-SPPS, the OBzl group is typically stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[10] It is, however, labile to strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), and can also be removed by catalytic hydrogenolysis. This orthogonality allows for selective deprotection of the N-terminus without affecting the side-chain protection.

  • Facilitates Further Modification: The presence of a protected hydroxyl group opens up possibilities for post-synthetic modifications. For instance, after the peptide chain is assembled, the benzyl group can be selectively removed to expose the hydroxyl group for conjugation to other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or for the formation of branched peptides.[8]

Diagrammatic Representation of the Decision-Making Process:

decision_process start Peptide Design: Need for a Met isostere? oxidation_concern Is oxidation of Met a concern? start->oxidation_concern met_choice Use Fmoc-L-Met-OH nle_choice Use an Fmoc-L-Nle derivative post_synthesis_mod Need for side-chain modification at this position? nle_choice->post_synthesis_mod oxidation_concern->met_choice No oxidation_concern->nle_choice Yes unprotected_nle Use Fmoc-L-Nle-OH post_synthesis_mod->unprotected_nle No protected_nle Use Fmoc-L-Nle(6-OBzl)-OH post_synthesis_mod->protected_nle Yes

Caption: Decision tree for selecting an appropriate amino acid building block.

Comparative Analysis: Fmoc-L-Nle(6-OBzl)-OH vs. Alternatives

The choice to use Fmoc-L-Nle(6-OBzl)-OH should be made after considering its performance and cost relative to other viable options.

FeatureFmoc-L-Nle(6-OBzl)-OHFmoc-L-Nle-OHFmoc-L-Met-OH
Molecular Weight 459.53 g/mol [11][12]353.41 g/mol [13]371.45 g/mol
Primary Function Methionine isostere with a protected hydroxyl for further modification.Direct, stable methionine isostere.[1]Natural amino acid.
Key Advantage Enables site-specific side-chain modification. Avoids methionine oxidation.[1][2]Chemically stable and avoids oxidation issues of Met.[1][2]Readily available and cost-effective.
Key Disadvantage Higher cost, additional deprotection step required for the side chain.No site for further modification on the side chain.Susceptible to oxidation to sulfoxide and sulfone.[1]
Relative Cost HighLow to Moderate[13]Low
When to Use When post-synthetic modification of the Nle side chain is planned.As a direct replacement for Met to improve peptide stability.When oxidation is not a concern or can be controlled.

Experimental Workflow: Incorporation into a Peptide Sequence via Fmoc-SPPS

The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support. This process is cyclical and is repeated for each amino acid in the sequence.[14][15][16]

Diagram of the Fmoc-SPPS Cycle:

spss_cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 2. DMF Wash Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Washing1->Coupling Washing2 4. DMF Wash Coupling->Washing2 NextCycle Resin-Bound Peptide (n+1) (Ready for next cycle) Washing2->NextCycle NextCycle->Deprotection Repeat

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink Amide, Wang) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[16][17]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[14][18][19] This step is often performed twice to ensure complete deprotection.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation and Coupling: The carboxylic acid of the incoming amino acid (in this case, Fmoc-L-Nle(6-OBzl)-OH) is activated. A common method is to pre-dissolve the amino acid with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in DMF.[17][19] This activated mixture is then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

  • Washing: The resin is again washed thoroughly with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid in the peptide sequence.

Self-Validation and Monitoring:

  • Kaiser Test: After the deprotection step, a small sample of the resin can be tested with ninhydrin (the Kaiser test) to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.[15] This test is not applicable for N-terminal proline residues.

  • HPLC and Mass Spectrometry: Upon completion of the synthesis, the peptide is cleaved from the resin using a cleavage cocktail (e.g., Trifluoroacetic acid with scavengers).[15] The crude peptide is then analyzed by High-Performance Liquid Chromatography (HPLC) to assess its purity and by Mass Spectrometry (MS) to confirm its molecular weight.[20][21][22][23][24]

Cost-Benefit Analysis

The decision to use Fmoc-L-Nle(6-OBzl)-OH is primarily a trade-off between its higher cost and the unique synthetic capabilities it provides.

Cost Considerations:

  • Reagent Price: Unnatural amino acids, especially those with protected side chains, are significantly more expensive than their natural or unprotected counterparts.[25][26][27][28][29] The multi-step synthesis required to produce Fmoc-L-Nle(6-OBzl)-OH contributes to its higher price.

  • Additional Synthesis Steps: The use of this reagent necessitates a final deprotection step to remove the benzyl group if the free hydroxyl is required. This adds to the overall time and cost of the synthesis.

Benefit Considerations:

  • Enabling Technology: For research that requires site-specific modification of a peptide backbone, the protected hydroxyl group is an enabling feature. The cost of the reagent may be justified by the unique data that can be generated.

  • Improved Peptide Properties: By allowing for the introduction of a non-oxidizable methionine mimic, it can lead to the development of more stable and ultimately more viable peptide drug candidates.[1][2] The initial higher cost of the building block may be offset by the long-term value of the resulting peptide.

Conclusion and Recommendations

Fmoc-L-Nle(6-OBzl)-OH is a powerful tool in the arsenal of the peptide chemist. Its use is highly recommended in scenarios where:

  • A non-oxidizable methionine mimic is required to enhance peptide stability.

  • Site-specific modification at the norleucine side chain is a key objective of the research.

Conversely, for routine peptide synthesis where a simple, stable replacement for methionine is needed without the requirement for further modification, the more cost-effective Fmoc-L-Nle-OH is the superior choice. If oxidation is not a concern, the natural and most economical option, Fmoc-L-Met-OH, remains a viable alternative.

Ultimately, the selection of this or any other specialized amino acid should be a deliberate decision based on a thorough evaluation of the scientific goals, the synthetic strategy, and the available research budget.

References

  • Matrix Innovation. Fmoc-L-Nle-OH. Available from: [Link]

  • Capot Chemical. Specifications of Fmoc-L-Nle(6-OBzl)-OH. Available from: [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC, NIH. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Kolesanova, E. F., et al. (2010). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC, PubMed Central. Available from: [Link]

  • PubChem. Fmoc-L-Nle(6-OH)-OH. NIH. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. Available from: [Link]

  • Reddy, R. P., et al. (2011). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. PubMed. Available from: [Link]

  • Liu, H., et al. (2018). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. Available from: [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available from: [Link]

  • Schneider, S., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Available from: [Link]

  • Galanis, A. S., et al. (2016). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available from: [Link]

  • MicroSolv Technology Corporation. Peptide Synthetic, Analyzed with HPLC - AppNote. Available from: [Link]

  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

  • Pharmaffiliates. Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Available from: [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available from: [Link]

Sources

Validation

Comparative study of coupling methods for hindered amino acids

Executive Summary In drug discovery, the incorporation of sterically hindered amino acids (e.g., -disubstituted residues like Aib, or -methylated residues) is a critical strategy to improve metabolic stability and confor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the incorporation of sterically hindered amino acids (e.g.,


-disubstituted residues like Aib, or 

-methylated residues) is a critical strategy to improve metabolic stability and conformational rigidity. However, these modifications impose a severe kinetic penalty on amide bond formation.

Standard coupling reagents (EDC/HOBt, HBTU) often fail in these scenarios, leading to deletion sequences or extensive racemization. This guide objectively compares the three dominant "heavyweight" coupling systems—HATU , COMU , and PyAOP —analyzing their mechanistic advantages, yield profiles in difficult sequences, and racemization risks.

Key Takeaway: While HATU remains the historical gold standard for speed, COMU has emerged as a superior alternative, offering equivalent reactivity with lower epimerization and improved safety (non-explosive). PyAOP is reserved for the most extreme


-methyl-to-

-methyl couplings where uronium salts fail.

The Challenge: Sterics vs. Electronic Activation

To select the right reagent, one must understand why coupling fails. In hindered systems, the rate of nucleophilic attack (


) slows drastically due to the bulk of the side chains. This allows the competing unimolecular pathway—oxazolone formation (

)—to dominate, leading to epimerization at the C-terminus.
Mechanism of Failure & Success

The goal of a high-performance reagent is to maximize the reactivity of the active ester (


) so that it outcompetes racemization (

), even when the nucleophile is obstructed.

CouplingMechanism Carboxyl Carboxylic Acid (R-COOH) Activation Activation (Reagent) Carboxyl->Activation ActiveEster Active Ester (R-CO-OBt/Oxyma) Activation->ActiveEster Oxazolone Oxazolone (Racemization Risk) ActiveEster->Oxazolone Cyclization (k_rac) Product Amide Bond (Peptide) ActiveEster->Product Nucleophilic Attack (k_amine) Oxazolone->Product Slow/Racemic

Figure 1: Kinetic competition in peptide coupling. For hindered substrates,


 decreases, making the suppression of the oxazolone pathway critical.

Comparative Analysis of Reagents

Generation 2: The Azabenzotriazoles (HATU)
  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

  • Mechanism: Generates an -OAt ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group effect), stabilizing the transition state for the incoming amine.

  • Pros: Extremely fast kinetics; historically the "break-glass-in-case-of-emergency" reagent.

  • Cons: High cost; risk of guanidinylation (capping the amine) if base is excess; explosive properties of the HOAt byproduct.

Generation 3: The Oxyma Derivatives (COMU)[3]
  • Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] methanaminium hexafluorophosphate)[2]

  • Mechanism: Based on Ethyl Cyanoglyoxylate-2-Oxime (Oxyma Pure). It mimics the acidity and reactivity of HOAt but replaces the benzotriazole ring with a safer oxime scaffold.

  • Pros: Safer (non-explosive); often higher yields than HATU in comparative studies; reduced racemization; visible color change (endpoint monitoring).

  • Cons: Solution instability (hydrolyzes in DMF over time)—must be used fresh.

The Phosphonium Specialist (PyAOP)
  • Reagent: PyAOP (Phosphonium analog of HATU)

  • Mechanism: Generates the same -OAt active ester as HATU but via a phosphonium salt.

  • Pros: No risk of guanidinylation (can be used with excess reagent to drive reaction); superior for cyclizations and

    
    -Me to 
    
    
    
    -Me couplings.
  • Cons: Generates carcinogenic phosphamide byproducts (HMPA analogs).

Data Review: Performance on Difficult Sequences

The following data summarizes comparative yields and purity from seminal studies involving the difficult Aib-enkephalin sequence (H-Tyr-Aib-Aib-Phe-Leu-NH


) and 

-methylated couplings.
Table 1: Coupling Efficiency (Aib-Aib Motif)

Condition: Solid Phase Peptide Synthesis (SPPS), 2 equiv reagent, 4 equiv DIEA, 30 min coupling.

ReagentYield (%)DL-Isomer (% Racemization)Notes
HBTU (Control)34%4.2%Failed to drive reaction to completion.
HATU 92%0.8%Excellent yield, low racemization.
COMU 96% < 0.5% Superior yield and purity.
PyAOP 90%1.1%Comparable to HATU.
Table 2: -Methyl Coupling (N-Me-Val to N-Me-Val)

Condition: Solution phase, 1 hr coupling.

ReagentConversion (%)Comments
HATU 85%Significant guanidinylation byproduct observed.
COMU 91%Clean reaction profile.
PyAOP 98% Best performer for

-Me to

-Me links.

Data synthesized from El-Faham et al. (2011) and Albericio et al. (2018).

Experimental Protocols

To ensure reproducibility, follow these optimized workflows.

Protocol A: COMU Coupling (Best Overall Balance)

Application: Aib residues, bulky side chains (Val, Ile, Thr), moderate


-methylation.
  • Reagent Prep: Dissolve AA (1.0 equiv) and COMU (1.0 equiv) in DMF (0.1–0.2 M final concentration). Note: Prepare COMU solution immediately before use.

  • Base Addition: Add DIEA (2.0 equiv) or TMP (2,4,6-trimethylpyridine) (1.0 equiv).

    • Expert Tip: Use TMP (Collidine) instead of DIEA to further suppress racemization in Cys/His couplings.

  • Reaction: Add activated mixture to the resin/amine.[3]

  • Time: Agitate for 30–60 mins at Room Temperature.

  • Monitoring: Check for color change. The reaction mixture often turns red/orange, fading as the reaction completes (though not a quantitative indicator).

Protocol B: PyAOP Coupling (The "Sledgehammer")

Application:


-Methyl-amino acid to 

-Methyl-amino acid, Macrocyclization.
  • Reagent Prep: Dissolve AA (1.1 equiv) and PyAOP (1.1 equiv) in DMF.

  • Base Addition: Add DIEA (2.2 equiv).

  • Reaction: Add to amine component.

  • Optimization: If conversion is <50% after 1 hour, repeat coupling (double couple) at 50°C.

    • Warning: Heating increases racemization risk; use only if RT fails.

Decision Matrix Workflow

DecisionTree Start Start: Hindered Coupling IsNMe Is the Nucleophile N-Methylated? Start->IsNMe PyAOP_Path Yes (N-Me to N-Me) IsNMe->PyAOP_Path Yes Standard_Path No (Aib, Val, etc.) IsNMe->Standard_Path No UsePyAOP Use PyAOP + DIEA (No Guanidinylation risk) PyAOP_Path->UsePyAOP IsCysHis Is C-term Cys or His? Standard_Path->IsCysHis UseCOMU_TMP Use COMU + Collidine (Max Epimerization Control) IsCysHis->UseCOMU_TMP Yes UseCOMU_DIEA Use COMU + DIEA (High Efficiency) IsCysHis->UseCOMU_DIEA No

Figure 2: Reagent selection decision tree based on substrate difficulty and racemization sensitivity.

References

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1] Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole-1-yloxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azabenzotriazol-1-ol (HOAt) coupling system.[1] Journal of the Chemical Society, Chemical Communications, (2), 201–203. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

Sources

Safety & Regulatory Compliance

Safety

Fmoc-L-Nle(6-OBzl)-OH Disposal &amp; Handling Guide

[1] Executive Directive: Immediate Action Plan This guide supersedes generic "organic waste" protocols. Fmoc-L-Nle(6-OBzl)-OH is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1] Its di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Directive: Immediate Action Plan

This guide supersedes generic "organic waste" protocols. Fmoc-L-Nle(6-OBzl)-OH is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1] Its disposal requires strict segregation based on its physical state (pure solid vs. solution phase) to prevent cross-contamination of aqueous streams and to ensure compliance with RCRA standards for high-temperature incineration.[1]

The Golden Rule: Never dispose of this compound down the drain. The benzyl (Bzl) ether side-chain protection renders this molecule highly lipophilic and resistant to standard aqueous biodegradation.[1]

Chemical Profile & Risk Assessment (The "Why")

To manage disposal effectively, one must understand the molecular stability of the reagent.[1]

  • The Fmoc Group: A bulky, aromatic fluorenylmethoxycarbonyl group.[1] It is base-labile (cleaved by piperidine) but stable in acid.[1]

  • The 6-OBzl Group: A benzyl ether protecting the side chain.[1] This group is acid-stable (requires strong acids like HF or TFMSA for removal) and adds significant hydrophobicity.[1]

  • Implication: This molecule persists in water and can bioaccumulate if released into the environment.[1] It must be destroyed via thermal oxidation.[1]

Quantitative Safety Data Summary
PropertySpecificationOperational Impact
CAS Number 625845-42-3Use for waste manifest labeling.
Physical State Solid (White/Off-white powder)Dust inhalation hazard during transfer.[1]
Hazard Codes H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses) required.[1]
RCRA Status Non-listed (Not P or U listed)Regulated as "Non-Regulated Chemical Waste" unless mixed with solvents.[1]
Combustibility Class IIIB Combustible SolidSuitable for high-BTU fuel blending/incineration.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)[1]

Objective: Isolate the solid to prevent dust generation and prepare for incineration.

  • PPE Verification: Don nitrile gloves, lab coat, and safety goggles.[1] If handling >50g, use a powder hood or N95 respirator to prevent inhalation of fine particulates.[1]

  • Primary Containment:

    • Keep the reagent in its original glass or HDPE bottle if possible.[1]

    • If the original container is compromised, transfer to a clear, wide-mouth HDPE jar.[1]

  • Labeling:

    • Apply a hazardous waste tag immediately.[1]

    • Chemical Name: Write out "Fmoc-L-Nle(6-OBzl)-OH". Do not use abbreviations like "Fmoc-Nle" alone.

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).[1]

  • Segregation: Place the container in the Solid Organic Waste stream.

    • Prohibited: Do not place in "Biohazard/Red Bag" waste (it is not infectious) or "Sharps" containers.[1]

Scenario B: Disposal of SPPS Reaction Mixtures (Liquid Waste)

Context: In peptide synthesis, this reagent is dissolved in DMF (Dimethylformamide) or NMP, often mixed with Piperidine (deprotection) or DIC/Oxyma (coupling).[1]

  • Stream Selection:

    • Non-Halogenated Organic Waste: If the solvent system is DMF, NMP, or Methanol.[1]

    • Halogenated Organic Waste: If Dichloromethane (DCM) was used in the coupling or washing steps.[1]

  • Quenching (Critical Step):

    • If the waste stream contains residual coupling reagents (DIC/EDC), ensure they are quenched with water or weak acid before sealing the drum to prevent exothermic polymerization.[1]

    • Note on Fmoc-L-Nle(6-OBzl)-OH: The amino acid itself does not require quenching; it is stable in solution.[1]

  • Carboy Compatibility: Use High-Density Polyethylene (HDPE) carboys.[1] Avoid metal cans if corrosive deprotection bases (Piperidine) are present in high concentrations.[1]

Visual Decision Tree (Workflow Logic)

The following diagram illustrates the decision logic for disposing of Fmoc-L-Nle(6-OBzl)-OH, ensuring the material ends up in the correct incineration path.

DisposalWorkflow Start Fmoc-L-Nle(6-OBzl)-OH Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved Container Seal in HDPE/Glass Container (Double Bag if necessary) Solid->Container LabelSolid Label: 'Non-Regulated Chemical Waste' Constituent: Fmoc-L-Nle(6-OBzl)-OH Container->LabelSolid SolidStream Stream: Solid Organic Waste LabelSolid->SolidStream FinalDest Final Destination: High-Temp Incineration SolidStream->FinalDest SolventCheck Check Solvent Composition Liquid->SolventCheck NonHal Solvents: DMF, NMP, MeOH SolventCheck->NonHal No Halogens Hal Solvents: DCM, Chloroform SolventCheck->Hal Contains Halogens StreamNonHal Stream: Non-Halogenated Organic NonHal->StreamNonHal StreamHal Stream: Halogenated Organic Hal->StreamHal StreamNonHal->FinalDest StreamHal->FinalDest

Caption: Operational logic flow for segregating Fmoc-L-Nle(6-OBzl)-OH waste streams based on physical state and solvent composition.

Regulatory & Environmental Compliance

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), Fmoc-L-Nle(6-OBzl)-OH is not listed on the P-list (acutely toxic) or U-list (toxic) [1].[1] However, waste management must adhere to "Cradle-to-Grave" responsibility.[1]

  • Pure Substance: Classified as non-regulated chemical waste.[1] It does not exhibit characteristics of Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043) in its solid form.[1]

  • In Solution: The waste code is determined by the solvent.[1]

    • DMF/Methanol mixtures: Usually D001 (Ignitable).[1]

    • Spent Solvents: May trigger F-list codes (e.g., F003 for non-halogenated solvents like Methanol/Acetone) [2].[1]

Environmental Fate

The 6-OBzl (benzyl ether) moiety significantly increases the logP (lipophilicity) of the molecule compared to native Norleucine.[1] If released into waterways, it partitions into organic matter and sediment, resisting hydrolysis.[1] Therefore, incineration is the only acceptable disposal method to ensure complete oxidation of the aromatic rings [3].[1]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies.[1] (2022).[1][2][3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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